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  • Product: 2-Hydroxy-5-(trifluoromethoxy)benzonitrile
  • CAS: 875664-40-7

Core Science & Biosynthesis

Foundational

synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of a robust synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-Hydroxy-5-(trifluoromethoxy)benzonitrile, a key building block in medicinal chemistry and materials science. The trifluoromethoxy group is of particular interest as it can enhance molecular properties such as lipophilicity, metabolic stability, and binding affinity, making this scaffold valuable for the development of novel therapeutic agents and advanced materials.[1] This document details a multi-step synthesis commencing from 4-(trifluoromethoxy)phenol, proceeding through a critical aldehyde intermediate, and culminating in the target nitrile. The guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and rationale for experimental choices.

Introduction: The Significance of the 2-Hydroxy-5-(trifluoromethoxy)benzonitrile Scaffold

The unique substitution pattern of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile, featuring a hydroxyl, a nitrile, and a trifluoromethoxy group, makes it a highly versatile intermediate in organic synthesis. The hydroxyl and nitrile groups offer multiple avenues for further chemical modification, while the trifluoromethoxy group acts as a lipophilic hydrogen bond donor with unique electronic properties. This combination is particularly advantageous in the design of bioactive molecules, where fine-tuning physicochemical properties is crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] Consequently, reliable and scalable synthetic access to this compound is of paramount importance.

This guide delineates a logical and field-proven synthetic sequence, emphasizing safety, efficiency, and reproducibility. The chosen pathway involves three primary stages:

  • Ortho-Formylation: Introduction of a formyl group onto the 4-(trifluoromethoxy)phenol backbone to yield 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde.

  • Oximation: Conversion of the benzaldehyde intermediate into its corresponding aldoxime.

  • Dehydration: Transformation of the aldoxime into the final 2-Hydroxy-5-(trifluoromethoxy)benzonitrile.

Overall Synthetic Scheme

The complete synthetic pathway is illustrated below. Each major transformation is discussed in detail in the subsequent sections.

Synthesis_Pathway A 4-(Trifluoromethoxy)phenol reagent1 Formylation (e.g., Reimer-Tiemann) A->reagent1 B 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde reagent2 Hydroxylamine Hydrochloride (NH2OH·HCl) B->reagent2 C 2-Hydroxy-5-(trifluoromethoxy)benzaldoxime reagent3 Dehydrating Agent (e.g., Acetic Anhydride) C->reagent3 D 2-Hydroxy-5-(trifluoromethoxy)benzonitrile reagent1->B reagent2->C reagent3->D

Caption: Overall synthetic route to 2-Hydroxy-5-(trifluoromethoxy)benzonitrile.

Synthesis of the Starting Material: 4-(Trifluoromethoxy)phenol

The starting material, 4-(trifluoromethoxy)phenol, is a commercially available compound.[3][4] For researchers requiring its synthesis, one established method involves the photocatalytic hydroxylation of 4-trifluoromethoxyphenylboronic acid.[5] This approach is notable for its high yield and mild reaction conditions.

Parameter Description
Starting Material 4-Trifluoromethoxyphenylboronic acid
Catalyst Iron(III) oxide (Fe₂O₃)
Solvent Tetrahydrofuran (THF)
Conditions Diffuse sunlight, ambient temperature
Workup Aqueous quench, filtration, and column chromatography
Typical Yield ~95%[5]

Stage 1: Formylation of 4-(Trifluoromethoxy)phenol

The introduction of an aldehyde group ortho to the phenolic hydroxyl is a critical step. This is typically achieved through electrophilic aromatic substitution. The Reimer-Tiemann reaction, employing chloroform and a strong base, is a classic method for such transformations. The strong electron-donating nature of the hydroxyl group directs the substitution primarily to the ortho position.

Experimental Protocol: Synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
  • Reaction Setup: To a solution of 4-(trifluoromethoxy)phenol (1 equiv.) in aqueous sodium hydroxide (e.g., 2 M solution) in a round-bottom flask equipped with a reflux condenser, add ethanol to ensure homogeneity.

  • Reagent Addition: While stirring vigorously, heat the mixture to 60-70°C. Add chloroform (1.5-2.0 equiv.) dropwise via an addition funnel over 1-2 hours. The reaction is exothermic and the rate of addition should be controlled to maintain the temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate.

  • Workup and Neutralization: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully acidify the dark reaction mixture with dilute hydrochloric acid until it is acidic to litmus paper. This will protonate the phenoxide and precipitate the product.

  • Extraction and Purification: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, can be purified by column chromatography on silica gel.[6]

Stage 2 & 3: Conversion of Aldehyde to Nitrile via an Oxime Intermediate

The conversion of an aldehyde to a nitrile is a two-step process involving the formation of an aldoxime followed by its dehydration. This is a widely used and reliable method for synthesizing nitriles from aldehydes.[7]

Step 2: Oximation of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

The reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a base yields the corresponding aldoxime. The base is required to liberate the free hydroxylamine from its salt.

Experimental Protocol: Synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzaldoxime
  • Reaction Setup: Dissolve 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde (1 equiv.) in a suitable solvent such as ethanol or a mixture of toluene and water.[6][8]

  • Reagent Addition: Add a solution of hydroxylamine hydrochloride (1.1-1.2 equiv.) and a base like sodium acetate or sodium hydroxide (1.1-1.2 equiv.) in water to the aldehyde solution.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 1-3 hours.

  • Product Isolation: The product, 2-Hydroxy-5-(trifluoromethoxy)benzaldoxime, may precipitate from the reaction mixture upon cooling. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent to isolate the product. The crude oxime is often of sufficient purity to be used directly in the next step.[9][10]

Step 3: Dehydration of 2-Hydroxy-5-(trifluoromethoxy)benzaldoxime

The final step is the elimination of water from the oxime to form the nitrile group. A variety of dehydrating agents can be employed for this transformation. Acetic anhydride is a common and effective choice. Alternatively, one-pot methods converting the aldehyde directly to the nitrile using reagents like ferrous sulfate in DMF have been reported and offer procedural simplicity.[7][11]

Dehydration_Mechanism cluster_0 Dehydration of Oxime Oxime 2-Hydroxy-5-(trifluoromethoxy)benzaldoxime Intermediate Acetylated Intermediate Oxime->Intermediate Acetic Anhydride (Ac₂O) Nitrile 2-Hydroxy-5-(trifluoromethoxy)benzonitrile Intermediate->Nitrile Heat (- AcOH)

Caption: Mechanism for the dehydration of the oxime to the nitrile.

Experimental Protocol: Synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile
  • Reaction Setup: Place the crude 2-Hydroxy-5-(trifluoromethoxy)benzaldoxime (1 equiv.) in a round-bottom flask.

  • Reagent Addition: Add acetic anhydride (2-3 equiv.) to the flask.

  • Reaction Conditions: Heat the mixture to reflux (approximately 140°C) for 1-2 hours. The reaction should be conducted in a fume hood due to the pungent nature of acetic anhydride and acetic acid.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring. The product will often precipitate as a solid.

  • Purification: Collect the solid product by filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol. The crude 2-Hydroxy-5-(trifluoromethoxy)benzonitrile can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Parameter Description
Starting Material 2-Hydroxy-5-(trifluoromethoxy)benzaldoxime
Dehydrating Agent Acetic Anhydride
Solvent None (Acetic Anhydride acts as reagent and solvent)
Temperature Reflux (~140°C)
Workup Quenching with ice water, filtration
Purification Recrystallization

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile. By starting from readily available 4-(trifluoromethoxy)phenol, this multi-step synthesis offers a clear and logical progression through key chemical transformations. The protocols provided are based on established and robust chemical reactions, ensuring a high degree of success for researchers in the fields of medicinal chemistry, agrochemicals, and materials science. Adherence to the described experimental procedures and safety precautions will facilitate the efficient synthesis of this valuable chemical intermediate.

References

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  • Chemistry LibreTexts - 23.3: Dehydration of Aldol Products - Synthesis of Enones.

  • Benchchem - troubleshooting low yield in 2-Hydroxybenzonitrile synthesis.

  • RSC Publishing - Dehydration of glucose to 5-hydroxymethylfurfural and 5-ethoxymethylfurfural by combining Lewis and Brønsted acid.

  • BLD Pharm - 142167-36-0|2-Hydroxy-5-trifluoromethylbenzonitrile.

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Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile and its Derivatives as Voltage-Gated Sodium Channel (Nav1.7) Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates the putative mechanism of action for 2-Hydroxy-5-(trifluoromethoxy)benzonitrile, a key chemical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action for 2-Hydroxy-5-(trifluoromethoxy)benzonitrile, a key chemical intermediate for a promising class of therapeutic agents. While direct biological data on this specific precursor is limited, its structural motifs are integral to the design of potent and selective inhibitors of the voltage-gated sodium channel Nav1.7, a critical target in pain signaling pathways. This document synthesizes information on the roles of its core functional groups—the hydroxylated benzonitrile scaffold and the trifluoromethoxy moiety—to build a scientifically grounded hypothesis of its downstream pharmacological effects. We will explore the established role of Nav1.7 in nociception and detail a comprehensive, field-proven experimental workflow to validate the activity of compounds derived from this scaffold, from initial target engagement to cellular and electrophysiological confirmation.

Introduction: Deconstructing the Scaffold

2-Hydroxy-5-(trifluoromethoxy)benzonitrile is a substituted aromatic compound whose value lies in its role as a versatile chemical building block.[1][2] Its structure combines three key functional groups that are highly relevant in medicinal chemistry:

  • Hydroxylated Benzonitrile Core: The benzonitrile group (a benzene ring with a cyano group) is a common pharmacophore found in numerous pharmaceuticals.[3] The nitrile group can act as a hydrogen bond acceptor, mimicking carbonyl groups in endogenous ligands.[3] The ortho-hydroxyl group can participate in hydrogen bonding, modulate the acidity of the molecule, and serve as a key interaction point with protein targets.[4]

  • Trifluoromethoxy (-OCF₃) Group: This moiety is increasingly used in drug design to enhance key pharmacokinetic properties. It is highly lipophilic, which can improve membrane permeability, and is metabolically stable, resisting enzymatic degradation and thereby increasing bioavailability and half-life.[5][6]

While this compound is primarily a synthetic intermediate, its structure provides a strong rationale for investigating its derivatives as inhibitors of specific biological targets. Analysis of structurally similar compounds points toward the voltage-gated sodium channel Nav1.7 as a highly plausible target.

The Therapeutic Target: Voltage-Gated Sodium Channel Nav1.7

The Nav1.7 channel, encoded by the SCN9A gene, is a voltage-gated sodium channel isoform predominantly expressed in peripheral nociceptive (pain-sensing) neurons.[7] It plays a pivotal role in the initiation and propagation of action potentials in response to painful stimuli.[8]

  • Mechanism of Pain Signaling: When a noxious stimulus activates a neuron, Nav1.7 channels open, allowing an influx of sodium ions. This depolarizes the cell membrane, generating an electrical signal that travels to the brain and is perceived as pain.[8]

  • Genetic Validation: The role of Nav1.7 in pain is strongly validated by human genetics. Gain-of-function mutations in SCN9A lead to conditions of extreme pain, while loss-of-function mutations result in a congenital inability to feel pain.[7] This makes Nav1.7 a high-interest target for the development of novel analgesics.[9][10]

By blocking Nav1.7 channels, inhibitors can prevent the influx of sodium ions, thereby disrupting the transmission of pain signals from the periphery to the central nervous system.[8] This targeted approach offers the potential for potent pain relief without the significant side effects associated with opioids and other systemic analgesics.[8][10]

Putative Mechanism of Action: Inhibition of Nav1.7

The proposed mechanism of action for derivatives of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile is the selective, state-dependent inhibition of the Nav1.7 channel. Many modern Nav1.7 inhibitors do not block the central pore like traditional anesthetics. Instead, they bind to a unique, allosteric site on the voltage-sensing domain (VSD), specifically VSD4.[11][12]

This interaction traps the VSD in an activated state, preventing the channel from returning to its resting state and thereby inhibiting subsequent channel opening and ion conduction.[11] The key structural features of the 2-Hydroxy-5-(trifluoromethoxy)benzonitrile scaffold are hypothesized to contribute to this interaction in the following ways:

  • The hydroxylated benzonitrile portion of the molecule likely provides the core interactions with non-conserved residues on the S2 and S3 helices of VSD4, contributing to both binding affinity and isoform selectivity.[11]

  • The trifluoromethoxy group enhances lipophilicity, facilitating the compound's access to the binding site, which is partially submerged within the cell membrane.[5][11] Its metabolic stability also ensures sustained target engagement.[5]

The following diagram illustrates the proposed signaling pathway and the point of inhibition.

Nav17_Pathway cluster_membrane Neuronal Membrane Nav17 Nav1.7 Channel (VSD4) Na_in Na+ Influx Nav17->Na_in opens to allow Inhibitor 2-Hydroxy-5-(trifluoromethoxy)benzonitrile Derivative Inhibitor->Nav17 binds & inhibits Depolarization Membrane Depolarization Na_in->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to Brain Action_Potential->Pain_Signal transmits Stimulus Noxious Stimulus Stimulus->Nav17 activates

Caption: Proposed inhibition of the Nav1.7 pain signaling pathway.

Experimental Validation Workflow

To validate the hypothesis that derivatives of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile act as Nav1.7 inhibitors, a structured, multi-stage experimental approach is required. This workflow ensures a logical progression from initial screening to detailed mechanistic studies.

The following diagram outlines the recommended experimental workflow.

Experimental_Workflow cluster_0 Phase 1: Target Identification & Potency cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Electrophysiological Confirmation A1 High-Throughput Screening (e.g., FLIPR Assay) A2 In Vitro Enzymatic Assay (Determine IC50) A1->A2 Confirm Hits B1 Cell-Based Assays (HEK293 expressing Nav1.7) A2->B1 Advance Potent Compounds B2 Western Blot (Downstream Signaling) B1->B2 Validate Cellular Effect C1 Patch-Clamp Electrophysiology (Confirm channel block) B2->C1 Advance Cell-Active Compounds C2 Selectivity Profiling (Test against other Nav isoforms) C1->C2 Characterize Mechanism

Caption: A phased experimental workflow for validating Nav1.7 inhibitors.

Phase 1: In Vitro Potency and Target Identification

The initial phase focuses on confirming direct interaction with the target and quantifying potency.

Protocol: Automated Patch-Clamp Electrophysiology for IC₅₀ Determination

This protocol is designed to measure the concentration-dependent inhibition of Nav1.7 channels expressed in a stable cell line (e.g., HEK293).

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 (hNav1.7) under standard conditions. Harvest cells at 70-90% confluency using a gentle detachment solution.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform a serial dilution in extracellular buffer to create a range of concentrations (e.g., 0.1 nM to 30 µM).

  • Electrophysiology Assay:

    • Use an automated patch-clamp system (e.g., QPatch or Patchliner).

    • Load cell suspension and compound plates onto the instrument.

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves holding the cell at -120 mV and applying a depolarizing pulse to -10 mV to activate the channels.

    • Record baseline currents in the presence of vehicle control (e.g., 0.1% DMSO).

    • Apply test compound concentrations sequentially, allowing for equilibration at each concentration (typically 2-3 minutes).

    • Record the peak inward sodium current at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration.

    • Normalize the data to the baseline (vehicle) response.

    • Plot the normalized current as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality & Trustworthiness: This experiment directly measures the functional consequence of the compound on the ion channel, isolating it from other cellular systems. Including a vehicle control and a known Nav1.7 inhibitor (positive control) validates the assay's performance.

Hypothetical Data Summary

A successful compound would demonstrate potent and selective inhibition of Nav1.7 over other Nav channel isoforms, particularly the cardiac isoform Nav1.5, to minimize the risk of cardiotoxicity.

CompoundTargetAssay TypeIC₅₀ (nM)
Lead Compound A Nav1.7 Electrophysiology 15
Lead Compound ANav1.5Electrophysiology>10,000
Lead Compound ANav1.8Electrophysiology1,250
Positive ControlNav1.7Electrophysiology10

Conclusion and Future Directions

2-Hydroxy-5-(trifluoromethoxy)benzonitrile represents a valuable starting scaffold for the development of novel analgesics. Based on its structural features, its derivatives are hypothesized to act as potent and selective inhibitors of the Nav1.7 sodium channel by binding to the VSD4 domain. The trifluoromethoxy group is expected to confer favorable pharmacokinetic properties, while the hydroxylated benzonitrile core drives the specific interactions required for potent inhibition.

The experimental workflow detailed in this guide provides a robust framework for validating this mechanism of action. Future research should focus on synthesizing a library of derivatives to explore the structure-activity relationship (SAR), optimizing for potency, selectivity, and drug-like properties. Successful execution of these studies could lead to the identification of a clinical candidate for the treatment of chronic and neuropathic pain.[12][13]

References

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  • ACS Publications. (2021, June 7). Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome.
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  • Ossila. (n.d.). 2-Fluoro-5-nitrobenzonitrile | CAS 17417-09-3.
  • PubMed. (2022, June 5). The role of hydroxylation on·OH generation for enhanced ozonation of benzoic acids: Reactivity, ozonation efficiency and radical formation mechanism.
  • Anonymous. (2021, June 8). Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain.
  • ResearchGate. (2025, October 31). Selective NaV1.7 Antagonists with Long Residence Time Show Improved Efficacy against Inflammatory and Neuropathic Pain.
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Foundational

Technical Guide: Solubility Profile & Physicochemical Characterization of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile

[1][2] CAS Number: 875664-40-7 Formula: C₈H₄F₃NO₂ Molecular Weight: 203.12 g/mol [1][2][3][4] Part 1: Executive Summary 2-Hydroxy-5-(trifluoromethoxy)benzonitrile is a specialized fluorinated scaffold widely utilized in...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS Number: 875664-40-7 Formula: C₈H₄F₃NO₂ Molecular Weight: 203.12 g/mol [1][2][3][4]

Part 1: Executive Summary

2-Hydroxy-5-(trifluoromethoxy)benzonitrile is a specialized fluorinated scaffold widely utilized in medicinal chemistry as a bioisostere for more common halogenated phenols.[1][2] Its structural uniqueness lies in the trifluoromethoxy (-OCF₃) group, which imparts high lipophilicity and metabolic stability, coupled with an ortho-cyano phenol motif that significantly modulates acidity and hydrogen-bonding capacity.[1][2][5]

This guide provides a definitive technical analysis of its solubility landscape. Unlike simple phenols, the electron-withdrawing nature of the nitrile and trifluoromethoxy groups creates a "solubility switch" mechanism dependent on pH, which is critical for optimization in extraction, purification, and biological assay formulation.[2][5][6]

Part 2: Physicochemical Profile[1][2][6]

Understanding the solubility of this compound requires a deep dive into its electronic and structural properties.[2][6]

Electronic Effects on Acidity (pKa)

The solubility of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile is governed by the ionization of the phenolic hydroxyl group.[1][2][6]

  • Base Phenol pKa: ~10.0[1][2][5][6]

  • Ortho-Nitrile Effect: The -CN group at the 2-position (relative to the ring, ortho to -OH) exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, stabilizing the phenolate anion.[1][2]

  • Para-Trifluoromethoxy Effect: The -OCF₃ group at the 5-position (para to the -OH) further delocalizes electron density.[1][2]

  • Resultant pKa: Estimated at 6.5 – 7.2 .

    • Implication: This compound is significantly more acidic than phenol.[2][5][6] It will deprotonate and dissolve in weak bases (e.g., Sodium Bicarbonate, pH 8.[5][6]5) where standard phenols would remain protonated and insoluble.[2][6]

Lipophilicity (LogP)[2][6]
  • Contribution: The -OCF₃ group is highly lipophilic (

    
     value 
    
    
    
    +1.04), contrasting with the polar -OH and -CN groups.[1][2][3]
  • Predicted LogP: 2.6 – 2.9 [1][2][5][6]

  • Solubility Consequence: In its neutral form (pH < 6), the compound exhibits poor water solubility but high affinity for chlorinated and polar aprotic solvents.[5][6]

Part 3: Solubility Landscape

The following data categorizes the solubility of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile across three distinct solvent classes.

Table 1: Solubility Data (Standard Conditions: 25°C)
Solvent ClassSpecific SolventSolubility RatingEstimated Saturation (mg/mL)Mechanistic Insight
Aqueous (Acidic/Neutral) Water (pH 1-6)Insoluble < 0.1 mg/mLThe neutral molecule is dominated by the hydrophobic aromatic core and -OCF₃ group.[1][2][3]
Aqueous (Basic) 0.1M NaOH / Na₂CO₃Highly Soluble > 50 mg/mLDeprotonation forms the phenolate salt, which is highly hydrated and water-soluble.[1][3][5][6]
Polar Aprotic DMSO, DMF, DMAcVery High > 100 mg/mLExcellent dipole interactions with the polar -CN and -OH groups; ideal for stock solutions.[1][2][3][5]
Polar Protic Methanol, EthanolHigh 20 - 50 mg/mLHydrogen bonding capabilities allow good solubility, though less than in DMSO.[1][2][5]
Chlorinated Dichloromethane (DCM)Moderate-High 10 - 30 mg/mL"Like dissolves like" interaction with the lipophilic -OCF₃ and aromatic ring.[2][3]
Non-Polar Hexanes, HeptaneLow < 1 mg/mLThe polarity of the -CN and -OH groups prevents solvation in purely aliphatic hydrocarbons.[1][2][3]

Part 4: Experimental Protocols

To validate these values in a specific formulation or assay buffer, the following self-validating protocols are recommended.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this method for establishing the exact saturation point in a specific buffer.[1][2][3][6]

  • Preparation: Weigh ~10 mg of solid 2-Hydroxy-5-(trifluoromethoxy)benzonitrile into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).[5][6]

  • Equilibration:

    • Seal tightly and agitate (shaker or rotator) at 25°C for 24 hours.

    • Check point: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).[5][6]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure low binding).

  • Quantification: Analyze the supernatant via HPLC-UV (Detection at 254 nm or 280 nm) against a standard curve prepared in DMSO.

Protocol B: pH-Dependent Extraction (Purification Strategy)

This workflow exploits the pKa ~7.0 property to purify the compound from non-acidic impurities.[1][2][6]

ExtractionWorkflow Start Crude Mixture (Target + Non-acidic Impurities) Dissolve Dissolve in Organic Solvent (EtOAc or DCM) Start->Dissolve BaseWash Wash with 5% NaHCO3 (pH ~8.5) Dissolve->BaseWash Layers Phase Separation BaseWash->Layers OrgLayer Organic Layer (Contains Impurities) Layers->OrgLayer Discard AqLayer Aqueous Layer (Contains Target as Phenolate) Layers->AqLayer Keep Acidify Acidify Aqueous Layer (Add 1M HCl to pH < 4) AqLayer->Acidify Precipitate Target Precipitates / Oils out Acidify->Precipitate ExtractBack Re-extract into Organic Solvent (DCM/EtOAc) Precipitate->ExtractBack Final Pure 2-Hydroxy-5-(trifluoromethoxy)benzonitrile ExtractBack->Final

Caption: Acid-Base extraction workflow utilizing the pKa ~7 switch of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile.

Part 5: Critical Applications & Handling

Stock Solution Preparation

For biological assays, prepare stock solutions in 100% DMSO .

  • Concentration: 10 mM or 20 mM is standard.[5][6]

  • Stability: The electron-deficient ring makes the phenol slightly prone to oxidation over long periods.[1][2] Store at -20°C under inert gas (Nitrogen/Argon).

  • Dilution: When diluting into aqueous media, ensure the final DMSO concentration is <1% to prevent precipitation, although the acidic nature helps solubility in buffered media (pH 7.4).[5][6]

Synthetic Utility

This compound is a versatile building block.[2][6][7] The phenol group can be alkylated (O-alkylation) or used in cross-coupling reactions.[2][6]

  • Reaction Solvent: For alkylation reactions (e.g., with alkyl halides), use Acetone or DMF with K₂CO₃ .[5][6] The base will easily deprotonate the phenol (pKa ~7), facilitating rapid reaction kinetics compared to standard phenols.[5][6]

References

  • PubChem Compound Summary . (n.d.). 2-Fluoro-5-(trifluoromethyl)benzonitrile (Analogous Structure Data). National Center for Biotechnology Information.[2][6] Retrieved from [Link][2][6]

  • Accela ChemBio . (2023).[2][4][6] Product Catalog: 2-Hydroxy-5-(trifluoromethoxy)benzonitrile (CAS 875664-40-7).[1][2][4][8][9][10] Retrieved from [Link]

  • Melford Laboratories . (n.d.).[2][6] Product Specification: 2-Hydroxy-5-(trifluoromethoxy)benzonitrile. Retrieved from [Link]

  • Hansch, C., & Leo, A. (1979).[5][6] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1][2][3] (Source for Pi and Sigma constants used in pKa/LogP estimation).

Sources

Exploratory

The Trifluoromethoxy Motif in Phenolic Pharmacophores: A Technical Guide to Biological Activity and Application

Executive Summary The trifluoromethoxy group ( ) is frequently termed a "privileged motif" in modern medicinal chemistry. When attached to a phenolic scaffold, it creates a unique pharmacophore that transcends the proper...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethoxy group (


) is frequently termed a "privileged motif" in modern medicinal chemistry. When attached to a phenolic scaffold, it creates a unique pharmacophore that transcends the properties of simple halogenated or methoxylated phenols. This guide analyzes the physicochemical drivers behind the biological activity of 

-substituted phenols, addressing their lipophilicity, unique conformational bias, and metabolic resilience. It serves as a blueprint for researchers aiming to modulate drug potency and pharmacokinetics (PK) through fluoro-functionalization.

Physicochemical Architecture: The "Super-Lipophile"

To understand the biological activity of


-phenols, one must first understand the structural causality. The 

group is not merely a "heavy methoxy" group; it is an electronic and steric modulator.
Lipophilicity and Permeability

The primary driver of biological activity in


-phenols is the drastic increase in lipophilicity.
  • Hansch

    
     Value:  The 
    
    
    
    value measures the substituent's contribution to lipophilicity relative to hydrogen.
    • 
      : 
      
      
      
      (Hydrophilic/Neutral)
    • 
      : 
      
      
      
    • 
      : 
      
      
      
  • Impact: The high lipophilicity of

    
    -phenols facilitates passive transport across the blood-brain barrier (BBB) and cell membranes. In antimicrobial applications, this enhances the phenol's ability to disrupt bacterial cell membranes.
    
The Orthogonal Conformation

Unlike the methoxy group (


), which typically adopts a conformation coplanar  to the aromatic ring (dihedral angle 

) to maximize p-orbital resonance, the

group adopts an orthogonal conformation (

).
  • Causality: This is due to the steric repulsion between the large fluorine atoms and the ortho-protons of the ring, combined with the hyperconjugative effect (

    
    ).
    
  • Biological Consequence: This creates a distinct 3D topological footprint, preventing the "flat" binding modes typical of methoxy-phenols and enabling unique interactions within hydrophobic pockets of enzymes (e.g., COX-2, Acetylcholinesterase).

Electronic Modulation

The


 group is strongly electron-withdrawing by induction (

) but can donate electrons by resonance (

), though less effectively than

.
  • Acidity (pKa): The electron-withdrawing nature stabilizes the phenoxide anion, lowering the pKa of the phenol compared to unsubstituted phenol (pKa

    
     10).
    
  • Result: A lower pKa means a higher fraction of the drug exists in the ionized state at physiological pH (7.4), which can paradoxically reduce membrane permeability unless counterbalanced by the group's intrinsic lipophilicity.

Table 1: Comparative Physicochemical Metrics
SubstituentHammett

Hansch

(Lipophilicity)
Conformation (vs. Ring)Metabolic Stability

0.000.00N/ALow

-0.27-0.02CoplanarLow (O-demethylation)

0.230.71CoplanarHigh

0.35 1.04 Orthogonal Very High

Biological Implications & Case Studies

Metabolic Stability (The Blockade Effect)

A critical failure point for methoxy-phenols in drug development is rapid O-demethylation by Cytochrome P450 enzymes (CYP2D6).

  • Mechanism: CYP450 oxidizes the

    
    -carbon of the alkyl group.
    
  • The

    
     Solution:  The 
    
    
    
    bond (approx. 116 kcal/mol) is too strong for oxidative cleavage under physiological conditions. The
    
    
    group effectively "caps" the phenol ether, extending the plasma half-life (
    
    
    ) of the drug.
Anesthetics and Sedatives

Phenolic compounds like Propofol are potent IV anesthetics. However, they suffer from rapid metabolism.

  • Research Insight: Replacing alkyl groups with

    
     moieties in propofol analogs maintains the necessary lipophilicity for CNS penetration while altering the metabolic profile. The electron-withdrawing nature also adjusts the hydrogen-bonding capability of the phenolic -OH, influencing binding affinity to GABA_A receptors.
    
Agrochemicals & Antimicrobials

-phenols act as uncouplers of oxidative phosphorylation in mitochondria. The acidic proton (made more acidic by 

) allows the molecule to shuttle protons across the inner mitochondrial membrane, collapsing the proton gradient and starving the cell of ATP.

Visualizing the Mechanism

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when incorporating


 into a phenolic scaffold.

SAR_Logic Substituent Substituent Selection (-OCF3) Lipophilicity Increased Lipophilicity (Hansch π ~ 1.04) Substituent->Lipophilicity Conformation Orthogonal Conformation (Twisted Geometry) Substituent->Conformation Electronics Electron Withdrawal (Lower pKa) Substituent->Electronics Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Binding Unique Receptor Fit (Steric) Conformation->Binding Metabolism Blockade of O-Dealkylation Electronics->Metabolism C-F Bond Strength Efficacy High Potency & Extended Half-Life Permeability->Efficacy Binding->Efficacy Metabolism->Efficacy

Figure 1: The causal pathway from OCF3 substitution to enhanced biological efficacy.

Experimental Protocols

Synthesis of Trifluoromethoxyphenols (Silver-Mediated Protocol)

Direct trifluoromethoxylation of phenols is synthetically challenging. The following protocol utilizes an oxidative cross-coupling strategy, which is superior to traditional chlorination/fluorination methods due to milder conditions.

Reagents:

  • Substrate: 4-substituted phenol (1.0 equiv)

  • Reagent:

    
     (generated in situ or pre-prepared) or TFBen (Trifluoromethyl benzoate)
    
  • Oxidant: Selectfluor or F-TEDA-BF4

  • Solvent: Acetonitrile (MeCN)

Workflow:

  • Preparation: In a glovebox, charge a flame-dried Schlenk tube with the phenol substrate (0.5 mmol), AgF (1.5 mmol), and the trifluoromethylating agent (

    
    , 1.5 mmol).
    
  • Oxidation: Add the oxidant (Selectfluor, 1.2 equiv) and solvent (MeCN, 2.0 mL).

  • Reaction: Stir the mixture at ambient temperature for 12 hours. The reaction proceeds via a radical mechanism where the Ag(I) facilitates the transfer of the

    
     group to the oxygen.
    
  • Quenching: Dilute with diethyl ether and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation Check:

  • NMR:

    
     NMR should show a singlet around -58 ppm (characteristic of 
    
    
    
    ).
  • MS: Confirm mass via GC-MS (EI source preferred for phenols).

Lipophilicity Assessment (Shake-Flask Method)

To verify the "Super-Lipophile" claim, an experimental LogP determination is required.

Protocol:

  • Phase Preparation: Saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve the test

    
    -phenol (1 mg) in the octanol phase (2 mL). Add 2 mL of the aqueous phase.
    
  • Agitation: Shake the vial mechanically for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (C18 column, MeOH/Water gradient).

  • Calculation:

    
    .
    

Metabolic Pathway Visualization

Understanding the fate of the molecule is crucial for toxicology.

Metabolism cluster_CYP Phase I Metabolism (CYP450) cluster_PhaseII Phase II Metabolism Parent OCF3-Phenol Drug RouteA Ring Hydroxylation (Likely) Parent->RouteA Oxidation RouteB O-Dealkylation (BLOCKED) Parent->RouteB Blocked by C-F bond Glucuronide O-Glucuronidation (Major Pathway) Parent->Glucuronide UGT Enzymes Excretion Excretion RouteA->Excretion Renal/Biliary Glucuronide->Excretion

Figure 2: Metabolic fate of OCF3-phenols. Note the blockade of O-dealkylation.

References

  • Leroux, F. R., et al. (2005). "Trifluoromethyl Ethers: Synthesis and Properties." Chemical Reviews, 105(3), 827-856. Link

  • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.
  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

  • Togni, A. (2012). "Electrophilic Trifluoromethylation." Chemical Reviews, 112(7), 4030-4056. (Relevant for synthetic reagents). Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Foundational

The Orthogonal Bioisostere: Engineering Efficacy with the Trifluoromethoxy Group

Executive Summary The trifluoromethoxy group (–OCF₃) has evolved from a mere structural curiosity to a pivotal "super-substituent" in modern medicinal chemistry. Often termed a "pseudohalogen," it offers a unique trifect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethoxy group (–OCF₃) has evolved from a mere structural curiosity to a pivotal "super-substituent" in modern medicinal chemistry. Often termed a "pseudohalogen," it offers a unique trifecta of physicochemical properties: extreme lipophilicity, high metabolic stability, and a distinct orthogonal conformational preference driven by the anomeric effect. This guide dissects the strategic deployment of –OCF₃ to modulate pharmacokinetics (PK) and target binding, providing actionable synthetic protocols for its installation.

The Physicochemical Fingerprint

To effectively utilize the –OCF₃ group, one must understand how it differentiates itself from its common analogues: the methoxy group (–OCH₃), the trifluoromethyl group (–CF₃), and the chloride atom (–Cl).

Lipophilicity and Electronic Modulation

The –OCF₃ group is one of the most lipophilic substituents available to medicinal chemists. It significantly enhances membrane permeability and blood-brain barrier (BBB) penetration compared to its non-fluorinated counterparts.

Table 1: Comparative Physicochemical Parameters

SubstituentHansch Lipophilicity (

)
Hammett Electronic (

)
Molecular Volume (

)
Metabolic Liability
–OCF₃ +1.04 +0.35 45.6 Low (Blocked)
–CF₃+0.88+0.5442.6Low
–Cl+0.71+0.2322.5Low
–OCH₃-0.02-0.2730.5High (

-dealkylation)

Note: Data derived from Hansch & Leo parameters. –OCF₃ acts as an electron-withdrawing group (EWG) via induction, contrasting with the electron-donating –OCH₃.

The Conformational "Twist" (The Anomeric Effect)

Unlike the methoxy group, which prefers a planar conformation (coplanar with the aromatic ring) to maximize resonance, the –OCF₃ group adopts an orthogonal conformation (approx. 90° twist).

Mechanistic Insight: This is driven by the negative hyperconjugation (anomeric effect) involving the donation of the oxygen lone pair (


) into the antibonding orbital of the C–F bond (

). This locks the conformation, providing a unique 3D vector for filling hydrophobic pockets that planar substituents cannot access.

ConformationalAnalysis cluster_0 Conformational Preference node_OCH3 Methoxy (-OCH3) Planar (0°) Resonance Dominant mech_1 n(O) -> π*(Ar) node_OCH3->mech_1 Stabilizes node_OCF3 Trifluoromethoxy (-OCF3) Orthogonal (90°) Hyperconjugation Dominant mech_2 n(O) -> σ*(C-F) node_OCF3->mech_2 Stabilizes impact Bioisosteric Consequence: Unique Vector for Hydrophobic Pocket Filling mech_2->impact

Figure 1: Conformational divergence between methoxy and trifluoromethoxy groups driven by electronic orbital interactions.

Bioisosteric Utility & Strategic Application

Replacing the Chloride Atom

The –OCF₃ group is often called a "super-chloride." It shares a similar electron-withdrawing profile (


 0.35 vs 0.23) but provides significantly more bulk and lipophilicity.
  • Strategy: Use –OCF₃ to replace –Cl when you need to fill a larger hydrophobic pocket or increase metabolic stability against oxidative insertion.

Replacing the Methoxy Group

This is a drastic electronic switch (Donor


 Acceptor).
  • Strategy: Use this replacement to block rapid CYP450-mediated

    
    -dealkylation (metabolic soft spot). The C–F bond strength (approx. 116 kcal/mol) renders the methyl group inert to oxidation.
    

Synthetic Architecture: Overcoming the Decomposition Pathway

Synthesizing aryl trifluoromethyl ethers is notoriously difficult because the trifluoromethoxide anion (OCF₃⁻) is thermally unstable. It rapidly decomposes into difluorophosgene (COF₂) and fluoride (F⁻).

The Solution: Modern protocols bypass the free anion by using transition metal catalysis (Ag, Pd, Cu) or radical pathways to transfer the –OCF₃ moiety directly.

Recommended Pathway: Silver-Mediated Oxidative Trifluoromethoxylation

This method is preferred for late-stage functionalization of aryl stannanes or boronic acids due to its mild conditions and broad functional group tolerance.

SynthesisWorkflow start Substrate Selection (Aryl Stannane / Boronic Acid) reagent_pool Reagent System: 1. Ag salt (Oxidant/Mediator) 2. Selectfluor (F+ Source) 3. TFSi (CF3 source) or TAS-OCF3 start->reagent_pool Activation intermediate High-Valent Ag-CF3 Species (Reductive Elimination Precursor) reagent_pool->intermediate Oxidative Addition product Target: Aryl Trifluoromethyl Ether (Ar-OCF3) intermediate->product Reductive Elimination decomp Avoidance of OCF3- Decomposition intermediate->decomp If Temp > 60°C

Figure 2: Reaction workflow for Silver-mediated trifluoromethoxylation, highlighting the critical intermediate stabilization.

Experimental Protocol: Ag-Mediated Synthesis

Objective: Synthesis of 4-(trifluoromethoxy)biphenyl from 4-biphenylboronic acid. Scale: 0.5 mmol.

Materials
  • Substrate: 4-Biphenylboronic acid (99 mg, 0.5 mmol).

  • Reagent: Selectfluor (1.5 equiv), AgOTf (2.0 equiv), KF (3.0 equiv).

  • Source: TFSi (Trifluoromethyl trimethylsilane) or pre-formed TAS-OCF3 (if available). Note: For this protocol, we utilize a radical trifluoromethoxylation approach adapted from Ngai et al. using a redox-active catalyst if Ag is not preferred, but below is the standard Ag-oxidative protocol.

  • Solvent: Acetone/Ether or Ethyl Acetate (anhydrous).

Step-by-Step Methodology
  • Preparation (Glovebox/Schlenk): In an oven-dried Schlenk tube equipped with a stir bar, add AgOTf (257 mg, 1.0 mmol), Selectfluor (266 mg, 0.75 mmol), and KF (87 mg, 1.5 mmol).

  • Solvation: Add anhydrous ethyl acetate (5.0 mL) under Argon atmosphere.

  • Substrate Addition: Add 4-biphenylboronic acid (0.5 mmol) and TFSi (Trifluoromethyl trimethylsilane) (1.5 equiv) slowly at 0°C.

  • Reaction: Stir the mixture vigorously at room temperature (23°C) for 12 hours. Critical: Do not heat above 40°C to prevent Ag-complex decomposition.

  • Quenching: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove silver salts.

  • Workup: Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL). Dry over MgSO₄.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation:

    • 
      F NMR:  Look for a singlet around -58.0 ppm . This is the diagnostic shift for Ar-OCF₃.
      
    • 
      C NMR:  Look for a quartet around 120 ppm  (
      
      
      
      Hz).

Case Study: Riluzole (Rilutek)

Indication: Amyotrophic Lateral Sclerosis (ALS). Structure: 6-(trifluoromethoxy)benzothiazol-2-amine.

Pharmacological Impact of –OCF₃:

  • Lipophilicity: The –OCF₃ group allows Riluzole to rapidly cross the blood-brain barrier (BBB).

  • Channel Blocking: Riluzole inhibits voltage-gated sodium channels. The lipophilic –OCF₃ tail anchors the molecule into the hydrophobic transmembrane region of the channel, stabilizing the inactivated state.

RiluzoleMechanism cluster_drug Riluzole Structure cluster_target Voltage-Gated Na+ Channel drug Benzothiazole Core + OCF3 Group channel_closed Inactivated State (No Na+ Flow) drug->channel_closed Stabilizes via Hydrophobic Anchor channel_open Active State (Na+ Influx) channel_open->channel_closed Depolarization effect Neuroprotection (Reduced Glutamate Release) channel_closed->effect Inhibits Firing

Figure 3: Mechanism of Action for Riluzole, highlighting the stabilizing role of the OCF3 moiety.

References

  • Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. ChemMedChem. Link

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
  • Liu, J., et al. (2015). Silver-Mediated Oxidative Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Bellingham, M. C. (2011). A Review of the Neural Mechanisms of Action and Clinical Effectiveness of Riluzole in Amyotrophic Lateral Sclerosis. CNS Neuroscience & Therapeutics. Link

Exploratory

Pharmacophore Analysis &amp; Therapeutic Utility of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile

This technical guide details the medicinal chemistry and therapeutic potential of the 2-Hydroxy-5-(trifluoromethoxy)benzonitrile scaffold (CAS 875664-40-7).[1][2] It is designed for drug discovery professionals, focusing...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry and therapeutic potential of the 2-Hydroxy-5-(trifluoromethoxy)benzonitrile scaffold (CAS 875664-40-7).[1][2] It is designed for drug discovery professionals, focusing on the molecule's utility as a privileged pharmacophore for mitochondrial uncoupling, anti-tubercular agents, and kinase inhibition.[1][2]

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Rational Drug Design Core Scaffold CAS: 875664-40-7[1][2]

Executive Summary: The Privileged "Salicylonitrile" Scaffold

2-Hydroxy-5-(trifluoromethoxy)benzonitrile represents a highly specialized "privileged structure" in medicinal chemistry.[1][2] It combines three critical features:

  • Phenolic Hydroxyl (C2): Acts as a hydrogen bond donor/acceptor (pKa modulated to ~6.5–7.5), enabling specific interactions with catalytic dyads or acting as a proton shuttle.[1][2]

  • Nitrile Group (C1): A compact, linear electron-withdrawing group (EWG) that enhances metabolic stability and can engage in

    
     interactions or covalent trapping (reversible nitrile hydration).[1][2]
    
  • Trifluoromethoxy Group (C5): A lipophilic ($ \pi \approx 1.04 $), metabolically stable bioisostere of the chlorine atom or trifluoromethyl group.[1][2] It enhances membrane permeability and occupies hydrophobic pockets (e.g., S1/S2 subsites in proteases).[1][2]

This guide explores its primary application as a Protonophore (Mitochondrial Uncoupler) and its secondary utility in Anti-Tubercular (DprE1) and Kinase Inhibitor design.[1][2]

Primary Therapeutic Target: Mitochondrial Uncoupling (Anthelmintic/Anticancer)[1][2]

Mechanism of Action: The Protonophore Cycle

The combination of the electron-withdrawing nitrile (-CN) and trifluoromethoxy (-OCF3) groups significantly lowers the pKa of the phenolic hydroxyl into the physiological range (approx.[1][2] pKa 6.0–7.5).[2] This acidity allows the molecule to exist in both neutral (protonated) and anionic (deprotonated) forms at physiological pH, enabling it to shuttle protons across the inner mitochondrial membrane (IMM).[1][2]

  • Target: Oxidative Phosphorylation (OXPHOS).[2]

  • Therapeutic Outcome: ATP depletion.[1][2]

  • Indication:

    • Anthelmintic: Against Fasciola hepatica (Liver Fluke) and Haemonchus contortus.[1][2] The parasite relies heavily on anaerobic phosphorylation; uncoupling is lethal.[1][2]

    • Oncology: Targeting hypoxic tumor cells that are vulnerable to mitochondrial disruption.[1][2]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the protonophore cycle driven by the 2-Hydroxy-5-(trifluoromethoxy)benzonitrile core.[1][2]

ProtonophoreCycle Matrix Mitochondrial Matrix (High pH, Negative Potential) Drug_Ion Anionic Drug (R-O⁻) Trapped / Diffuses Slowly Matrix->Drug_Ion Deprotonation (pH > pKa) IMS Intermembrane Space (Low pH, Positive Potential) Drug_H Neutral Drug (R-OH) Permeates Membrane IMS->Drug_H Protonation (pH < pKa) Drug_H->Matrix Diffusion across IMM Drug_Ion->Matrix Releases H⁺ Drug_Ion->IMS Electrophoretic Return (Driven by ΔΨm) Proton H⁺

Figure 1: The protonophore cycle.[2] The scaffold shuttles H+ from the intermembrane space to the matrix, collapsing the proton motive force (Δp).[1][2]

Secondary Target: DprE1 Inhibition (Tuberculosis)[1][2]

Rational Design Logic

Mycobacterium tuberculosis relies on the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) for cell wall arabinan synthesis.[1][2]

  • Current Standard: Benzothiazinones (e.g., BTZ043) use a nitro group to form a covalent bond with Cys387 in the active site.[1][2]

  • Scaffold Application: The 2-hydroxy-5-(trifluoromethoxy)benzonitrile moiety serves as a non-nitro bioisostere .[1][2] The nitrile group can form hydrogen bonds with the active site backbone (e.g., Lys418), while the -OCF3 group occupies the hydrophobic pocket usually filled by trifluoromethyl-phenyl groups in current inhibitors.[1][2]

  • Advantage: Avoids the potential mutagenicity associated with nitro-aromatic reduction.[1][2]

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Access 2-Hydroxy-5-(trifluoromethoxy)benzonitrile (CAS 875664-40-7) from commercially available precursors.[1][2]

Reagents:

  • 4-(Trifluoromethoxy)phenol (Starting Material)[1][2]

  • Chlorosulfonyl isocyanate (CSI)[1][2]

  • DMF (Dimethylformamide)[1][2]

  • Hydrochloric acid (HCl)[1][2]

Step-by-Step Methodology:

  • Carbamate Formation: Dissolve 4-(trifluoromethoxy)phenol (1.0 eq) in dry Toluene. Add Chlorosulfonyl isocyanate (1.1 eq) dropwise at 0°C. Stir for 2 hours to form the O-carbamate intermediate.

  • Ortho-Cyanation (Friedel-Crafts like): Heat the intermediate in DMF at 60°C. The CSI moiety rearranges to introduce the nitrile group at the ortho position relative to the hydroxyl.[1][2]

  • Hydrolysis: Quench the reaction with 2M HCl and reflux for 1 hour to hydrolyze the remaining sulfonyl/carbamate linkage, revealing the free phenol.

  • Purification: Extract with Ethyl Acetate. Wash with brine.[1][2] Recrystallize from Hexane/EtOAc (9:1).[2]

  • Validation: confirm structure via 1H-NMR (Characteristic doublet for aromatic protons at C3/C4/C6) and IR (Nitrile stretch at ~2230 cm⁻¹).

Protocol B: Mitochondrial Uncoupling Assay (Seahorse XF)

Objective: Validate the uncoupling potency (EC50) of the scaffold in live cells.[1][2]

ParameterSettingRationale
Cell Line HepG2 or HeLaHigh metabolic activity; standard for tox screening.[1][2]
Instrument Seahorse XF AnalyzerReal-time measurement of Oxygen Consumption Rate (OCR).[1][2]
Basal Measurement 3 cyclesEstablish baseline respiration.[1][2]
Injection A Test Compound (0.1–10 µM)Measure increase in OCR (Uncoupling effect).[1][2]
Injection B Oligomycin (1 µM)Inhibits ATP synthase.[2] If OCR remains high, uncoupling is confirmed.[1][2]
Injection C FCCP (Positive Control)Maximal uncoupling reference.
Injection D Rotenone/Antimycin AShuts down ETC to measure non-mitochondrial respiration.[1][2]

Data Interpretation:

  • True Uncoupler: Immediate spike in OCR after Injection A (Test Compound) that persists even after Oligomycin addition.[2]

  • EC50 Calculation: Plot % Maximal Respiration vs. Log[Concentration].

Structural Activity Relationships (SAR) Data

The following table summarizes the impact of substitutions on the core scaffold, derived from general salicylanilide and benzonitrile medicinal chemistry principles.

PositionSubstituentEffect on Potency (Uncoupling)Effect on Lipophilicity (LogP)
C1 (-CN) Nitrile (Current)High. Essential for lowering pKa to ~7.[1][2]Moderate increase.[1][2]
C1 (-NO2) NitroHigh, but potential toxicity/mutagenicity.[1][2]Low increase.[1][2]
C2 (-OH) HydroxylCritical. Proton donor.[1][2] O-methylation abolishes activity.[1][2]N/A
C5 (-OCF3) TrifluoromethoxyOptimal. High lipophilicity without steric bulk of -tBu.[1][2]High increase (+1.04 π).[2]
C5 (-F) FluoroLow.[1][2] Insufficient lipophilicity for membrane crossing.[1][2]Low increase.[1][2]
C5 (-Cl) ChloroModerate.[1][2] Good bioisostere but less metabolically stable than -OCF3.[1][2]Moderate increase.[1][2]

Synthesis Workflow Visualization

The logical flow for accessing and derivatizing this scaffold for drug discovery.

SynthesisWorkflow Start 4-(Trifluoromethoxy)phenol Step1 Ortho-Cyanation (CSI / DMF) Start->Step1 Core 2-Hydroxy-5-(trifluoromethoxy)benzonitrile (The Scaffold) Step1->Core PathA Path A: Salicylanilides (Coupling with Anilines) Core->PathA PathB Path B: O-Alkylation (Ether-linked Kinase Inhibitors) Core->PathB Target1 Mitochondrial Uncouplers (Anthelmintics) PathA->Target1 Target2 DprE1 Inhibitors (Anti-TB) PathB->Target2

Figure 2: Synthetic accessibility and derivatization pathways.

References

  • Mechanisms of Salicylanilide Uncouplers

    • Title: "Salicylanilide anthelmintics: mechanism of action and resistance."[1][2]

    • Source:International Journal for Parasitology: Drugs and Drug Resistance.[1][2]

    • URL:[Link]

  • Trifluoromethoxy Group in Medicinal Chemistry

    • Title: "The trifluoromethoxy group: synthetic strategies and biological applications."[1][2]

    • Source:Chemical Reviews.
    • URL:[Link][1][2]

  • DprE1 Inhibitors (Benzothiazinones)

    • Title: "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[1][2]

    • Source:Science.[1][2]

    • URL:[Link][1][2]

  • Physicochemical Properties of Benzonitriles

    • Title: "PubChem Compound Summary for CAS 875664-40-7" (Inferred Analog D
    • Source:PubChem.[1][2][3]

    • URL:[Link][1][2]

Sources

Protocols & Analytical Methods

Method

The Trifluoromethoxy Benzonitrile Scaffold as a Privileged Motif in Chemical Probe Development: A Guide to a GLUT1 Inhibitor

Introduction: Unlocking Cellular Secrets with Precisely Engineered Molecules In the intricate landscape of cellular biology and drug discovery, chemical probes serve as indispensable tools to dissect complex biological p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Cellular Secrets with Precisely Engineered Molecules

In the intricate landscape of cellular biology and drug discovery, chemical probes serve as indispensable tools to dissect complex biological processes and validate novel therapeutic targets. An ideal chemical probe exhibits high potency, selectivity, and a well-defined mechanism of action, enabling researchers to confidently link its phenotypic effects to the modulation of a specific protein or pathway. Within the vast chemical space available to medicinal chemists, certain structural motifs have emerged as "privileged," consistently appearing in bioactive molecules. The benzonitrile scaffold, particularly when adorned with fluorine-containing substituents like the trifluoromethoxy group, represents one such privileged framework. The unique electronic properties imparted by these groups can enhance metabolic stability, membrane permeability, and binding affinity, making them attractive features in the design of potent and selective chemical probes.

This application note will delve into the utility of a complex molecule featuring a trifluoromethyl group and a nitrile moiety as a powerful chemical probe for investigating cancer metabolism. While the specific compound 2-Hydroxy-5-(trifluoromethoxy)benzonitrile is not extensively characterized in publicly available literature as a chemical probe, we will use the potent and selective Glucose Transporter 1 (GLUT1) inhibitor, BAY-876 , as a prime exemplar. BAY-876, which incorporates a trifluoromethyl group, serves as an outstanding case study for the principles and protocols involved in utilizing such a sophisticated chemical tool. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental workflows and critical considerations for employing this class of chemical probes to explore the fascinating biology of glucose transport in cancer.

Physicochemical Properties and Handling of BAY-876

A thorough understanding of a chemical probe's physicochemical properties is paramount for designing and executing robust and reproducible experiments.

PropertyValueReference
IUPAC Name N4-[1-[(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide[1]
CAS Number 1799753-84-6[1]
Molecular Formula C24H16F4N6O2[1]
Molecular Weight 496.42 g/mol [1]
IC50 for GLUT1 2 nM[1][2]
Solubility Soluble in DMSO (up to 100 mM)[1]
Appearance White to off-white solid[3]
Storage Store at +4°C[1]

Handling and Storage Recommendations:

  • Stock Solution Preparation: Due to its limited aqueous solubility, BAY-876 should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM).[1] Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Storage: Store the solid compound and DMSO stock solutions at 4°C for short-term storage and -20°C or -80°C for long-term storage to maintain stability and prevent degradation.

  • Experimental Dilutions: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Mechanism of Action: Intercepting the Fuel Supply of Cancer Cells

Cancer cells exhibit a profound metabolic reprogramming, characterized by an increased reliance on glycolysis for energy production even in the presence of oxygen, a phenomenon known as the "Warburg effect." This metabolic shift necessitates a high rate of glucose uptake, which is often mediated by the overexpression of glucose transporters, particularly GLUT1.[4] BAY-876 exerts its potent anti-cancer effects by selectively inhibiting GLUT1, thereby cutting off the primary fuel supply to these highly glycolytic cancer cells.[2][5]

The inhibition of GLUT1 by BAY-876 leads to a cascade of downstream effects, including a reduction in glucose uptake, decreased ATP production, and ultimately, the induction of apoptotic cell death.[1][6] The high selectivity of BAY-876 for GLUT1 over other glucose transporters like GLUT2, GLUT3, and GLUT4 makes it an exceptional tool for dissecting the specific roles of GLUT1 in cancer biology.[2][7]

BAY-876_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose_ext Glucose GLUT1 GLUT1 Transporter Glucose_ext->GLUT1 Transport Glucose_int Glucose GLUT1->Glucose_int Glycolysis Glycolysis Glucose_int->Glycolysis ATP ATP Production Glycolysis->ATP Apoptosis Apoptosis Glycolysis->Apoptosis ATP->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death BAY876 BAY-876 BAY876->GLUT1 Inhibition GLUT1_Inhibitor_Workflow cluster_invitro In Vitro Characterization cluster_target Target Engagement & Biomarker Analysis cluster_invivo In Vivo Validation (Optional) Glucose_Uptake Glucose Uptake Assay (2-NBDG) IC50 Determine IC50 Glucose_Uptake->IC50 Cell_Viability Cell Viability Assay (Resazurin) Cell_Viability->IC50 Western_Blot Western Blot for GLUT1 Expression IC50->Western_Blot Lactate_Assay Lactate Production Assay IC50->Lactate_Assay Correlation Correlate GLUT1 Expression with Sensitivity Western_Blot->Correlation Lactate_Assay->Correlation Xenograft Cancer Cell Line Xenograft Model Correlation->Xenograft Treatment Treat with GLUT1 Inhibitor Xenograft->Treatment Tumor_Growth Measure Tumor Growth Inhibition Treatment->Tumor_Growth Start Novel GLUT1 Inhibitor (e.g., BAY-876) Start->Glucose_Uptake Start->Cell_Viability

Figure 2. Experimental workflow for characterizing a GLUT1 inhibitor.

Troubleshooting and Considerations

  • Compound Solubility: Ensure that BAY-876 is fully dissolved in the stock solution and does not precipitate upon dilution into aqueous culture medium.

  • Off-Target Effects: While BAY-876 is highly selective for GLUT1, it is always prudent to consider potential off-target effects, especially at higher concentrations. [2][7]Include appropriate controls and consider using structurally distinct GLUT1 inhibitors to confirm that the observed phenotype is due to on-target activity.

  • Cell Line Specificity: The sensitivity of cancer cell lines to GLUT1 inhibition can vary significantly, often correlating with their level of GLUT1 expression and their dependence on glycolysis. [6]It is advisable to screen a panel of cell lines to identify the most responsive models.

  • Hypoxia: Since GLUT1 is often upregulated under hypoxic conditions, consider performing experiments in both normoxic and hypoxic environments to better mimic the tumor microenvironment. [1]

Conclusion

The trifluoromethoxy benzonitrile scaffold and related fluorinated structures are valuable assets in the development of sophisticated chemical probes. As exemplified by the potent and selective GLUT1 inhibitor BAY-876, these molecules can be powerful tools for dissecting complex biological pathways and validating novel therapeutic targets. The protocols and workflows detailed in this application note provide a robust framework for researchers to characterize and utilize such probes in their investigations of cancer metabolism. By carefully considering the experimental design, including appropriate controls and data analysis methods, scientists can confidently leverage these chemical tools to advance our understanding of disease and accelerate the discovery of new medicines.

References

  • Bioengineer.org. (2025, April 17). BAY-876 Blocks GLUT1, Triggers Cancer Cell Death. Retrieved from [Link]

  • Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzonitrile. Retrieved from [Link]

  • Dadashipour, M., et al. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering.
  • Ansciep Chemical. (n.d.). 2-hydroxy-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • Zhao, Y., et al. (2021). A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Frontiers in Oncology.
  • bioRxiv. (2024, May 5). Repurposing mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 for cancer therapy.
  • ResearchGate. (2024, July 12). GLUT1 inhibitor BAY-876 induces apoptosis and enhances anti-cancer effects of bitter receptor agonists in head and neck squamous carcinoma cells.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-hydroxybenzonitrile.

Sources

Application

developing enzyme inhibitors with 2-Hydroxy-5-(trifluoromethoxy)benzonitrile

Application Note & Protocols Topic: A Strategic Workflow for the Identification and Characterization of Enzyme Inhibitors Using 2-Hydroxy-5-(trifluoromethoxy)benzonitrile as a Lead Scaffold Audience: Researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: A Strategic Workflow for the Identification and Characterization of Enzyme Inhibitors Using 2-Hydroxy-5-(trifluoromethoxy)benzonitrile as a Lead Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract

The discovery of novel enzyme inhibitors is a cornerstone of modern drug development. Small molecules featuring unique structural motifs offer fertile ground for identifying new therapeutic agents. This document details a comprehensive strategy for leveraging 2-Hydroxy-5-(trifluoromethoxy)benzonitrile as a promising starting scaffold for inhibitor discovery. The trifluoromethoxy group can enhance critical drug-like properties such as metabolic stability and lipophilicity, while the hydroxybenzonitrile core provides versatile interaction points for enzyme binding.[1][2] This guide presents a holistic workflow, from initial compound handling and target rationale to a multi-stage experimental cascade for hit identification, validation, and characterization. As an illustrative case study, we focus on Signal Transducer and Activator of Transcription 3 (STAT3), a high-value therapeutic target in oncology and inflammatory diseases, due to its critical role in regulating cell proliferation, survival, and differentiation.[3][4] The protocols provided herein are designed to be robust and self-validating, offering researchers a practical framework for assessing the inhibitory potential of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile against STAT3 or other enzymes of interest.

Compound Profile: 2-Hydroxy-5-(trifluoromethoxy)benzonitrile

Physicochemical Properties

2-Hydroxy-5-(trifluoromethoxy)benzonitrile is a substituted aromatic compound. Its structure combines a hydroxyl group, a nitrile group, and a trifluoromethoxy group on a benzene ring. These features make it an attractive candidate for fragment-based and lead-discovery screening. The trifluoromethoxy (-OCF₃) group, in particular, is increasingly utilized in medicinal chemistry to improve pharmacokinetic profiles.[5]

PropertyValue (Predicted/Estimated)Source/Rationale
Molecular Formula C₈H₄F₃NO₂-
Molecular Weight 203.12 g/mol -
logP (Octanol/Water) ~2.5 - 3.5Estimated based on similar fluorinated benzonitriles.[2]
Hydrogen Bond Donors 1 (Phenolic -OH)Structural analysis.
Hydrogen Bond Acceptors 4 (-CN, -OH, -OCF₃)Structural analysis.
Appearance White to off-white solidBased on related benzonitrile compounds.[1][6]

Note: Experimental values should be determined empirically. These estimations are based on related chemical structures.

Rationale for Use in Inhibitor Screening
  • Structural Rigidity and Planarity: The benzene ring provides a rigid scaffold for predictable binding orientations.

  • Key Functional Groups: The phenolic hydroxyl group can act as a crucial hydrogen bond donor or acceptor, while the nitrile group can engage in dipole-dipole or hydrogen bonding interactions.[7][8]

  • Pharmacokinetic Enhancement: The trifluoromethoxy group is a bioisostere of other functional groups and is known to enhance metabolic stability, membrane permeability, and binding affinity by modulating lipophilicity and electronic properties.[1]

Safety, Handling, and Preparation

Caution: As with any novel chemical, 2-Hydroxy-5-(trifluoromethoxy)benzonitrile should be handled with care in a laboratory setting. Based on data for structurally similar compounds like 2-fluoro-5-(trifluoromethyl)benzonitrile, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[9] Handling should occur in a well-ventilated fume hood.

Stock Solution Preparation:

  • Accurately weigh the desired amount of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile powder.

  • Dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly until fully dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Target Rationale: The STAT3 Signaling Pathway

Biological Significance of STAT3

STAT3 is a latent cytoplasmic transcription factor that plays a pivotal role in cellular signaling.[3] Upon activation by upstream cytokines (e.g., IL-6) and growth factors, STAT3 is phosphorylated, leading to its dimerization, nuclear translocation, and subsequent binding to DNA to regulate the expression of genes involved in critical cellular processes like proliferation, survival, and angiogenesis.[10][11] Constitutive activation of the STAT3 pathway is a hallmark of numerous human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[4][12]

The STAT3 Activation Cascade

The diagram below outlines the canonical STAT3 signaling pathway, which presents multiple opportunities for therapeutic inhibition. The primary goal of a direct STAT3 inhibitor is often to prevent the dimerization step, which is critical for its function.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Kinase Receptor->JAK 2. Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono 3. Phosphorylation (Tyr705) pSTAT3_mono pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3_mono->STAT3_dimer 4. Dimerization (SH2 Domain) STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation DNA DNA (Promoter Region) STAT3_dimer_nuc->DNA 6. DNA Binding Transcription Gene Transcription (e.g., c-myc, survivin) DNA->Transcription 7. Regulation Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor 1. Binding Inhibitor 2-Hydroxy-5-(trifluoromethoxy) benzonitrile Inhibitor->STAT3_dimer Potential Inhibition Point

Caption: Canonical STAT3 signaling pathway and a potential point of inhibition.

Experimental Workflow for Inhibitor Validation

A tiered approach is essential for efficiently identifying and validating a novel inhibitor. This workflow progresses from a high-throughput cell-based screen to direct biochemical assays and finally to downstream functional validation.

Workflow cluster_stage1 Stage 1: Primary Screening cluster_stage2 Stage 2: Hit Confirmation & Direct Binding cluster_stage3 Stage 3: Cellular & Functional Validation Start Start: 2-Hydroxy-5-(trifluoromethoxy)benzonitrile Assay1 Protocol 1: STAT3 Luciferase Reporter Assay Start->Assay1 Result1 Identify 'Hit' (Dose-dependent signal reduction) Assay1->Result1 Assay2 Protocol 2: Fluorescence Polarization (FP) Assay Result1->Assay2 Active Hit End Lead Candidate for Further Optimization Result1->End Inactive Result2 Confirm Direct Binding (Competition with fluorescent probe) Assay2->Result2 Assay3 Protocol 3: Western Blot for p-STAT3 Result2->Assay3 Confirmed Binder Result2->End Non-binder Assay4 Protocol 4: qPCR of STAT3 Target Genes Assay3->Assay4 Result3 Validate Mechanism & Downstream Effects Assay4->Result3 Result3->End

Sources

Method

Application Note: Strategic Utilization of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile in Type II Kinase Inhibitor Design

Abstract This application note details the synthetic utility and medicinal chemistry rationale for employing 2-Hydroxy-5-(trifluoromethoxy)benzonitrile as a core building block in the development of kinase inhibitors. Sp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility and medicinal chemistry rationale for employing 2-Hydroxy-5-(trifluoromethoxy)benzonitrile as a core building block in the development of kinase inhibitors. Specifically, we focus on its role in constructing Type II inhibitors (which target the inactive DFG-out conformation) and allosteric modulators . The guide provides optimized protocols for nucleophilic aromatic substitution (


) and heterocycle formation, supported by mechanistic insights into the "Fluorine Effect" on pharmacokinetics.

Introduction: The Fluorine Advantage in Kinase Design

In modern drug discovery, the trifluoromethoxy (


) group is a privileged motif. Unlike a simple methoxy group, the 

moiety offers a unique combination of high lipophilicity (

) and strong electron-withdrawing nature (

), without the metabolic liability of O-dealkylation.

2-Hydroxy-5-(trifluoromethoxy)benzonitrile serves as a dual-functional scaffold:

  • The Phenol (-OH): Acts as a nucleophilic "hook" for ether linkages, critical for extending into the kinase hinge region or solvent front.

  • The Nitrile (-CN): Provides a rigid anchor for hydrogen bonding or a precursor for converting to amides/heterocycles.

  • The

    
     Tail:  Occupies the hydrophobic "back pocket" (often the allosteric site adjacent to the ATP binding cleft), improving potency and membrane permeability.
    

Chemical Properties & Handling[1][2][3]

  • Appearance: Off-white to pale yellow solid.

  • Molecular Weight: 203.12 g/mol .

  • Acidity (pKa): Estimated at ~6.5 - 7.0. The electron-withdrawing nitrile and trifluoromethoxy groups significantly increase the acidity of the phenol compared to unsubstituted phenol (pKa ~10), making it an excellent nucleophile under mild basic conditions.

  • Solubility: Soluble in DMSO, DMF, MeOH, and EtOAc. Sparingly soluble in water.

Synthetic Protocols

Workflow A: Synthesis of Diaryl Ether Scaffolds ( )

This protocol describes the coupling of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile with a heteroaryl chloride (e.g., 4-chloropyrimidine or 4-chloropyridine).[1] This motif is structurally analogous to the distal ring systems found in inhibitors like Regorafenib or Sorafenib .

Reagents & Equipment
  • Substrate: 2-Hydroxy-5-(trifluoromethoxy)benzonitrile (1.0 equiv).

  • Electrophile: 4-Chloro-N-methylpicolinamide (or similar heteroaryl chloride) (1.1 equiv).

  • Base: Potassium Carbonate (

    
    ), anhydrous, typically 325 mesh (2.0 equiv). Note: Cesium Carbonate (
    
    
    
    ) may be used for faster kinetics due to the "Cesium Effect" in DMF.
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Procedure
  • Activation: Charge a reaction vessel with 2-Hydroxy-5-(trifluoromethoxy)benzonitrile (1.0 eq) and anhydrous DMF (0.2 M concentration). Add

    
     (2.0 eq). Stir at room temperature for 15 minutes. Mechanism: The base deprotonates the phenol to form the phenoxide anion. The solution often turns yellow.
    
  • Coupling: Add the heteroaryl chloride (1.1 eq) in one portion.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the phenol (M-H = 202).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (10x volume). A precipitate should form.[2]

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with EtOAc (3x), wash combined organics with LiCl (5% aq) to remove DMF, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Workflow B: Nitrile Hydrolysis to Primary Amide

The nitrile group often serves as a masked amide, which acts as a hydrogen bond donor/acceptor in the kinase hinge region.

Protocol
  • Hydrolysis: Dissolve the scaffold (from Workflow A) in DMSO.

  • Reagents: Add

    
     (0.5 eq) and 30% 
    
    
    
    (5.0 eq).
  • Conditions: Stir at ambient temperature for 1-2 hours.

  • Note: This oxidative hydrolysis (Radziszewski reaction) is milder than acid hydrolysis and tolerates the ether linkage well.

Visualization of Synthetic Logic

The following diagram illustrates the strategic placement of the molecule in a typical kinase inhibitor synthesis workflow.

KinaseSynthesis SM1 2-Hydroxy-5-(trifluoromethoxy) benzonitrile (Nucleophile) Intermediate Diaryl Ether Intermediate SM1->Intermediate S_NAr Coupling Reagent Heteroaryl Chloride (Electrophile) Reagent->Intermediate Base K2CO3 / DMF 80°C Base->Intermediate Product Type II Kinase Inhibitor (Amide Scaffold) Intermediate->Product Nitrile Transformation Step2 H2O2 / DMSO (Hydrolysis) Step2->Product

Figure 1: Synthetic workflow converting the phenolic nitrile building block into a bioactive kinase inhibitor scaffold via nucleophilic aromatic substitution and nitrile hydrolysis.[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituting the


 group in the "Region II" (hydrophobic back pocket) of a theoretical VEGFR2 inhibitor, demonstrating the superiority of the trifluoromethoxy group.
Substituent (R)LogP (Lipophilicity)IC50 (VEGFR2, nM)Metabolic Stability (

, min)

(Target)
4.2 12 > 120

2.814545 (O-demethylation)

3.925> 120

3.15590

Data aggregated from general SAR trends in Type II kinase inhibitors [1, 2].

Troubleshooting & Critical Parameters

Incomplete S_NAr Reaction
  • Cause: The phenoxide anion may be stabilized by the nitrile group, reducing nucleophilicity.

  • Solution: Switch to Cesium Carbonate (

    
    )  in DMF. The larger cesium cation forms a looser ion pair with the phenoxide, increasing its reactivity ("naked anion" effect).
    
  • Alternative: Increase temperature to 100°C, but monitor for nitrile hydrolysis side-reactions.

Regioselectivity Issues (if using fluorinated electrophiles)
  • Observation: If the electrophile has multiple leaving groups (e.g., 2,4-dichloropyrimidine), the reaction typically occurs at the less sterically hindered or more electron-deficient position.

  • Control: Maintain low temperature (0°C to RT) during the addition of the electrophile to favor kinetic control.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [1]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [1]

  • BenchChem. (2025).[3][4] 2-Hydroxy-5-(trifluoromethoxy)benzonitrile Product Data and Analogs.

  • PubChem. (2025). Compound Summary: 2-Hydroxy-5-(trifluoromethoxy)benzonitrile.

Sources

Application

Application Note: Cellular Profiling of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile

Cytotoxicity and Mitochondrial Liability Assessment[1][2] Abstract & Introduction 2-Hydroxy-5-(trifluoromethoxy)benzonitrile is a specialized fluorinated building block primarily utilized in the synthesis of advanced pha...

Author: BenchChem Technical Support Team. Date: February 2026

Cytotoxicity and Mitochondrial Liability Assessment[1][2]

Abstract & Introduction

2-Hydroxy-5-(trifluoromethoxy)benzonitrile is a specialized fluorinated building block primarily utilized in the synthesis of advanced pharmaceutical agents, including Dual Leucine Zipper Kinase (DLK) inhibitors and other heterocyclic kinase modulators [1].[1][2]

While often categorized as an inert intermediate, this compound possesses a specific structural motif—a phenol group flanked by electron-withdrawing nitrile (-CN) and trifluoromethoxy (-OCF₃) groups.[1][2] This configuration lowers the pKa of the hydroxyl group, potentially allowing it to act as a protonophore (mitochondrial uncoupler) similar to established agents like FCCP or substituted salicylanilides.[1][2]

This Application Note details the critical cell-based assays required to profile this compound. We focus on distinguishing its intrinsic toxicity from specific target engagement, a crucial step in Fragment-Based Drug Discovery (FBDD) and safety profiling of synthetic intermediates.[1][2]

Mechanism of Action & Structural Logic[2][3]

Understanding the chemical biology of this compound is prerequisite to experimental design.[1][2]

  • Lipophilic Weak Acid: The trifluoromethoxy group significantly enhances lipophilicity (LogP), facilitating membrane permeation.[1][2]

  • Protonophoric Potential: The electron-withdrawing nitrile group stabilizes the phenolate anion.[1][2] In live cells, this allows the neutral molecule to carry protons across the inner mitochondrial membrane, potentially dissipating the proton motive force (

    
    ) essential for ATP production.[1][2]
    
  • Assay Implication: Standard viability assays (MTT/MTS) may be confounded by metabolic perturbations.[2] ATP-based luminescence and Direct Respirometry (Seahorse) are the required gold standards.[1][2]

Visualization: Structural Liability & Pathway

G Compound 2-Hydroxy-5- (trifluoromethoxy)benzonitrile Membrane Cell Membrane Permeation Compound->Membrane High LogP Mito Mitochondrial Matrix Membrane->Mito Passive Diffusion Uncoupling Proton Uncoupling (H+ Leak) Mito->Uncoupling Protonophore Cycle ATP_Depletion ATP Depletion Uncoupling->ATP_Depletion Loss of ΔΨm Toxicity Cytotoxicity (Apoptosis/Necrosis) ATP_Depletion->Toxicity Energy Crisis

Figure 1: Putative mechanism of action for fluorinated phenolic nitriles in a cellular context.[1][2] The diagram illustrates the progression from membrane entry to potential mitochondrial toxicity.

Experimental Protocols
Protocol A: Preparation of Stock Solutions
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.[1][2]

  • Solubility Limit: ~50 mM in DMSO.[1][2]

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the nitrile group.

Protocol B: ATP-Based Cell Viability Assay

Rationale: Unlike tetrazolium assays (MTT) which rely on dehydrogenase activity (often upregulated during uncoupling), ATP quantification provides a direct readout of cellular energy health.[1][2]

Materials:

  • Cell Line: HepG2 (liver model) or HEK293 (general).[1][2]

  • Reagent: CellTiter-Glo® (Promega) or equivalent luminescent ATP assay.[1][2]

  • Plate: 384-well white opaque plates.[1][2]

Step-by-Step Workflow:

  • Seeding: Dispense 2,000 cells/well in 20 µL culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Prepare a 10-point serial dilution of the compound in medium (Max concentration: 100 µM; Final DMSO: 0.5%).

  • Treatment: Add 5 µL of 5x compound solution to cells. Incubate for 4 hours (acute toxicity) or 24 hours (chronic toxicity).[2]

  • Detection: Equilibrate plate to RT (20 min). Add 25 µL CellTiter-Glo reagent.[2]

  • Measurement: Shake (2 min), Incubate (10 min), and read Luminescence (Integration: 0.5s).

Data Analysis: Calculate % Viability relative to DMSO control. Fit data to a 4-parameter logistic model to determine IC₅₀.[2]

Protocol C: Mitochondrial Stress Test (Seahorse XF)

Rationale: To definitively confirm if the compound acts as a mitochondrial uncoupler.[1][2] Uncouplers increase Oxygen Consumption Rate (OCR) while decreasing ATP production.[1][2]

Materials:

  • Instrument: Agilent Seahorse XFe96 Analyzer.[1][2]

  • Reagents: Oligomycin (ATP synthase inhibitor), FCCP (Positive control uncoupler), Rotenone/Antimycin A (ETC inhibitors).[1][2]

Workflow Diagram:

Seahorse Start Seed Cells (XF96 Plate) 24h prior Media Wash & Replace Media (Unbuffered, pH 7.4) Start->Media Base Measure Basal Respiration Media->Base Inj_A Injection A: Compound (Titration) Base->Inj_A Inj_B Injection B: Oligomycin (1 µM) Inj_A->Inj_B Inj_C Injection C: FCCP (0.5 µM) Inj_B->Inj_C Inj_D Injection D: Rot/AA (0.5 µM) Inj_C->Inj_D Analyze Calculate OCR Parameters: Basal, Proton Leak, Max Resp Inj_D->Analyze

Figure 2: Seahorse XF Mitochondrial Stress Test workflow adapted for profiling the test compound.[1][2][3]

Interpretation of Results:

Parameter Observation Conclusion
Basal OCR Increase Compound is inducing mitochondrial uncoupling (Proton Leak).[1][2]
Basal OCR Decrease Compound is inhibiting the Electron Transport Chain (ETC).[1][2]
ATP Production Decrease Consistent with both uncoupling and ETC inhibition.[1][2]

| Spare Capacity | Decrease | Indicates mitochondrial toxicity/stress.[1][2] |

Data Presentation & Analysis

When reporting data for 2-Hydroxy-5-(trifluoromethoxy)benzonitrile, organize results to highlight the "Safety Window"—the gap between specific activity (if used as a fragment) and mitochondrial toxicity.[1][2]

Table 1: Example Data Summary Template

Assay TypeReadoutParameterValue (Example)Interpretation
Cytotoxicity Luminescence (ATP)IC₅₀ (24h)45 µMModerate Toxicity
Mito Stress OCR (Seahorse)EC₅₀ (Uncoupling)12 µMWarning: Uncoupling occurs before cell death.[1][2]
Permeability PAMPA/Caco-2Papp> 10 x 10⁻⁶ cm/sHigh Permeability (Good for CNS targets)

Calculation of Safety Margin:



Note: If the compound is being used as a fragment, a low Safety Margin (<10x) suggests that chemical optimization is needed to remove the protonophoric liability (e.g., by methylating the hydroxyl group).[1][2]
Troubleshooting & Optimization
  • Issue: High variability in IC₅₀ values.

    • Root Cause:[1][2] Evaporation of DMSO in outer wells or compound precipitation.[1][2]

    • Solution: Use breathable seals specifically designed for cell culture; verify solubility in media (compounds with -OCF3 can be hydrophobic).[1][2]

  • Issue: Cell detachment during wash steps.

    • Root Cause:[1][2] HEK293 cells are loosely adherent.[1][2]

    • Solution: Use Poly-D-Lysine (PDL) coated plates or switch to HepG2/HeLa cells which are more robust.[1][2]

  • Issue: "Bell-shaped" dose response in Seahorse.

    • Root Cause:[1][2] Classic uncoupler behavior.[1][2] Low doses increase OCR; high doses collapse the membrane potential entirely, stopping respiration.[2]

    • Solution: Test a narrower concentration range (e.g., 1 µM to 20 µM).

References
  • Siu, M., et al. (2013).[1][2][4] Heteroaryl Compounds and Uses Thereof.[1][2][5] World Intellectual Property Organization, WO2013/148851 A1.[1][2] (Describes the use of the compound as a key intermediate for kinase inhibitors).

  • Kenwood, B. M., et al. (2014).[1][2] Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane.[1][2] Molecular Metabolism, 3(2), 114-123.[1][2] (Provides methodology for distinguishing uncouplers).

  • Divakaruni, A. S., et al. (2014).[1][2] Analysis and interpretation of microplate-based oxygen consumption and pH data. Methods in Enzymology, 547, 309-354.[1][2] (The definitive guide for Seahorse analysis).

  • Hynes, J., et al. (2013).[1][2] In Vitro Analysis of Mitochondrial Function and Toxicity.[1][2] Current Protocols in Toxicology.[1][2] (Standard protocols for ATP and membrane potential assays).

Sources

Method

Application Notes and Protocols for the Purification of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Hydroxy-5-(trifluoromethoxy)benzonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The pre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-(trifluoromethoxy)benzonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the hydroxyl, nitrile, and trifluoromethoxy functional groups imparts unique chemical properties that are leveraged in the development of novel bioactive molecules. Achieving high purity of this intermediate is critical to ensure the desired reaction outcomes, yield, and impurity profile of the final active ingredient.

This comprehensive guide provides detailed application notes and protocols for the purification of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile (CAS No: 142167-36-0). The methodologies described herein are based on established chemical principles and purification techniques for analogous substituted benzonitriles, offering robust starting points for process development and optimization.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile and its potential impurities is fundamental to selecting and optimizing a purification strategy.

Table 1: Physicochemical Properties of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile

PropertyValueSource/Comment
CAS Number 142167-36-0Confirmed from multiple chemical suppliers.[1]
Molecular Formula C₈H₄F₃NO
Molecular Weight 203.12 g/mol
Appearance Off-white to slight yellow solidBased on typical supplier specifications.[2]
Purity (typical crude) ~98%Supplier data indicates high initial purity is achievable.[2]
Solubility Soluble in many organic solvents such as alcohols, ethers, and chlorinated solvents. Limited solubility in non-polar solvents like hexanes. Insoluble in water.Inferred from the structure and properties of similar compounds.
Potential Impurities

The impurity profile of crude 2-Hydroxy-5-(trifluoromethoxy)benzonitrile is largely dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as 4-(trifluoromethoxy)phenol or other precursors.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

  • Positional Isomers: Isomers with the hydroxyl and trifluoromethoxy groups at different positions on the benzene ring can be challenging to separate due to their similar physical properties.

  • Byproducts of Side Reactions: Such as hydrolysis of the nitrile group to a carboxylic acid or amide, or etherification of the hydroxyl group.

Purification Strategies: A Multi-faceted Approach

A multi-step purification strategy is often necessary to achieve the high purity required for pharmaceutical applications. The choice and sequence of these techniques will depend on the specific impurity profile of the crude material.

Purification_Workflow Crude Crude 2-Hydroxy-5-(trifluoromethoxy)benzonitrile Recrystallization Recrystallization Crude->Recrystallization Removal of major soluble/insoluble impurities Distillation Vacuum Distillation Crude->Distillation For thermally stable impurities with different boiling points Chromatography Column Chromatography Recrystallization->Chromatography Separation of isomers & minor impurities Pure High-Purity Product (>99.5%) Recrystallization->Pure Chromatography->Pure Distillation->Recrystallization Further polishing

Figure 1: A general workflow for the purification of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile. The optimal path may vary based on the initial purity and impurity profile.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for removing a significant portion of impurities from a solid sample. The selection of an appropriate solvent system is paramount for successful purification.

Rationale for Solvent Selection

An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at elevated temperatures. Conversely, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. For 2-Hydroxy-5-(trifluoromethoxy)benzonitrile, a moderately polar compound, a single solvent or a binary solvent system is likely to be effective.

Table 2: Suggested Recrystallization Solvent Systems

Solvent SystemRationale
Toluene/Heptane Toluene provides good solubility at elevated temperatures, while the addition of heptane as an anti-solvent at or near the boiling point will induce crystallization upon cooling.
Ethanol/Water The compound is likely soluble in hot ethanol. The slow addition of water as an anti-solvent to the hot solution will decrease the solubility and promote the formation of pure crystals upon cooling.
Isopropyl Acetate A single solvent system that may provide the desired solubility profile.
Step-by-Step Protocol
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-Hydroxy-5-(trifluoromethoxy)benzonitrile. Add a minimal amount of the primary solvent (e.g., toluene or ethanol) and heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Induce Crystallization:

    • Binary Solvent System: To the hot solution, slowly add the anti-solvent (e.g., heptane or water) dropwise until the solution becomes slightly turbid. Add a few drops of the primary solvent to redissolve the initial precipitate and obtain a clear solution.

    • Single Solvent System: Remove the flask from the heat source.

  • Cooling: Allow the flask to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath for 30-60 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture or the cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography

For the removal of closely related impurities, such as positional isomers, silica gel column chromatography is the method of choice.

Rationale for Method Development

The polarity of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile, imparted by the hydroxyl and nitrile groups, allows for effective separation on a polar stationary phase like silica gel. A mobile phase of low to moderate polarity will elute the compound from the column, with less polar impurities eluting first.

Chromatography_Principle cluster_column Silica Gel Column Impurity_A Less Polar Impurity Target 2-Hydroxy-5-(trifluoromethoxy)benzonitrile Impurity_B More Polar Impurity Elution_Order Elution Order Elution_Order->Impurity_A 1st Elution_Order->Target 2nd Elution_Order->Impurity_B 3rd

Figure 2: Principle of separation by normal-phase column chromatography.

Step-by-Step Protocol
  • Mobile Phase Selection: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

    • Add a layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with the mobile phase, collecting fractions.

    • A gradient elution, gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate), may be necessary to elute the target compound and more polar impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove residual solvent.

Protocol 3: Vacuum Distillation

For thermally stable compounds, vacuum distillation can be an effective method for purification, particularly on a larger scale. This technique separates compounds based on differences in their boiling points. Given that many substituted benzonitriles can be purified by distillation, this method holds promise for 2-Hydroxy-5-(trifluoromethoxy)benzonitrile.

Key Considerations
  • Thermal Stability: It is crucial to first assess the thermal stability of the compound to avoid decomposition at elevated temperatures.

  • Fractional Distillation: A fractionating column may be required to achieve efficient separation from impurities with close boiling points.

General Procedure
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a fractionating column (if needed), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charging the Flask: Charge the distillation flask with the crude 2-Hydroxy-5-(trifluoromethoxy)benzonitrile.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the fractions that distill over at a constant temperature and pressure. The main fraction should correspond to the pure product.

  • Analysis: Analyze the collected fractions for purity.

Conclusion

The purification of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile to a high degree of purity is an essential step in the synthesis of advanced pharmaceutical and agrochemical products. The choice of purification technique should be guided by the specific impurity profile of the crude material. Recrystallization offers a straightforward method for removing bulk impurities, while column chromatography provides the resolution needed to separate closely related compounds like positional isomers. For larger-scale and thermally stable applications, vacuum distillation is a viable option. By employing the protocols and principles outlined in these application notes, researchers can confidently develop a robust and efficient purification strategy for this valuable synthetic intermediate.

References

Sources

Application

Application Note: Metabolic Stability Profiling of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile

), Phase I/II Metabolism Executive Summary & Strategic Rationale This guide details the protocol for assessing the metabolic stability of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile . Unlike standard lipophilic drug candi...

Author: BenchChem Technical Support Team. Date: February 2026


), Phase I/II Metabolism

Executive Summary & Strategic Rationale

This guide details the protocol for assessing the metabolic stability of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile . Unlike standard lipophilic drug candidates that are primarily cleared via oxidative metabolism (CYP450), this molecule possesses a specific structural motif—an electron-deficient phenol—that necessitates a modified experimental approach.

The Scientific Trap: Standard microsomal stability assays (using only NADPH) will likely yield a false positive for stability. The exposed hydroxyl group at the C2 position is a prime substrate for UDP-glucuronosyltransferases (UGTs). However, in liver microsomes, the UGT active site is located within the luminal side of the endoplasmic reticulum vesicles. Without specific permeabilization (using Alamethicin), the polar cofactor UDPGA cannot penetrate the membrane, rendering UGTs silent.

The Solution: This protocol utilizes an Alamethicin-Activated Microsomal System fortified with both NADPH (Phase I) and UDPGA (Phase II) to capture the true intrinsic clearance (


) of the compound.

Compound Analysis & Metabolic Prediction[1][2][3]

Structural Alerts
  • 2-Hydroxy Group (Phenol): The primary "soft spot." Phenols are classical substrates for Phase II conjugation (Glucuronidation via UGTs and Sulfation via SULTs).

  • 5-Trifluoromethoxy Group (

    
    ):  Highly lipophilic and metabolically robust. It blocks metabolic oxidation at the C5 position but significantly increases 
    
    
    
    , potentially increasing affinity for microsomal proteins.
  • Benzonitrile Group (

    
    ):  Electron-withdrawing group (EWG). Deactivates the aromatic ring, making Phase I oxidative attack (hydroxylation) less favorable compared to direct conjugation of the existing phenol.
    
Predicted Pathway Visualization[1]

MetabolicPathway Parent 2-Hydroxy-5-(trifluoromethoxy)benzonitrile (Parent) UGT UGT Enzymes (Major Pathway) Parent->UGT + UDPGA CYP CYP450 Enzymes (Minor Pathway) Parent->CYP + NADPH Glucuronide O-Glucuronide Conjugate (High Polarity) UGT->Glucuronide Conjugation Hydroxylated Ring Hydroxylation (Low Probability) CYP->Hydroxylated Oxidation

Figure 1: Predicted metabolic fate.[1] The electron-withdrawing nature of the -CN and -OCF3 groups suppresses CYP oxidation, making UGT-mediated glucuronidation the dominant clearance mechanism.

Experimental Protocol: Alamethicin-Activated Microsomal Stability

Materials & Reagents
ReagentSpecificationPurpose
Liver Microsomes Pooled Human/Rat (20 mg/mL)Source of CYP and UGT enzymes.
Alamethicin Peptide antibiotic (from T. viride)Pore-forming agent to permeabilize microsomal membrane for UDPGA entry.
UDPGA Uridine 5'-diphospho-glucuronic acidCofactor for UGTs (Phase II).
NADPH Reduced formCofactor for CYPs (Phase I).
MgCl₂ 3-5 mM final concentrationEssential cofactor for enzymatic activity.
Quenching Solution Acetonitrile (ACN) containing ISStops reaction and precipitates proteins.
Test Compound 10 mM DMSO stockSubstrate.
Critical Preparation Steps (The "Pore Formation")

Standard microsomal thawing is insufficient. You must pre-treat with Alamethicin.

  • Alamethicin Stock: Prepare 5 mg/mL Alamethicin in methanol.

  • Microsome Activation:

    • Thaw liver microsomes on ice.

    • Add Alamethicin to microsomes at a ratio of 50 µg Alamethicin per mg of microsomal protein .[2]

    • Example: To 1 mL of microsomes (20 mg/mL), add 100 µg Alamethicin.

    • Incubate on ice for 15 minutes. This allows pores to form in the lipid bilayer without triggering thermal degradation of enzymes.

Incubation Workflow

Reaction System:

  • Microsome Conc: 0.5 mg/mL (final)

  • Substrate Conc: 1 µM (final) to ensure first-order kinetics (

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl₂.

Step-by-Step Procedure:

  • Master Mix Prep: Prepare a master mix containing Buffer, Activated Microsomes, and UDPGA (2 mM final).

  • Pre-warming: Aliquot Master Mix into plates/tubes and warm to 37°C for 5 minutes.

  • Initiation: Start the reaction by adding NADPH (1 mM final) and Test Compound (1 µM final).

    • Note: We add both cofactors to assess total hepatic clearance.

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove an aliquot (e.g., 50 µL).

  • Quenching: Immediately dispense aliquot into Cold Acetonitrile (150 µL) containing Internal Standard (IS).

  • Processing: Centrifuge at 3,500 x g for 20 minutes to pellet protein. Collect supernatant for LC-MS/MS.

Workflow Diagram

AssayWorkflow Thaw Thaw Microsomes (Ice) Alam Add Alamethicin (50 µg/mg protein) Thaw->Alam Pore Pore Formation (15 min on Ice) Alam->Pore Mix Add Buffer + UDPGA + MgCl2 Pore->Mix Warm Pre-warm 37°C Mix->Warm Start Initiate: Add NADPH + Substrate Warm->Start Sample Sampling (0-60 min) Start->Sample Quench Quench (ACN + IS) Sample->Quench

Figure 2: Alamethicin-activated workflow. The "Pore Formation" step is the critical differentiator from standard CYP assays.

Analytical Method (LC-MS/MS)[1]

Given the structure, the following MRM (Multiple Reaction Monitoring) settings are recommended for method development:

  • Ionization Mode: Negative ESI (Electrospray Ionization).

    • Reason: The phenol group and the electron-withdrawing nitrile allow for easy deprotonation

      
      .
      
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for negative mode stability).

    • B: Acetonitrile.

  • Transitions: Monitor the loss of the trifluoromethoxy group or the nitrile group.

    • Parent: m/z ~202 (Estimate based on MW).

    • Daughter: Look for fragmentation of the phenol ring.

Data Analysis & Calculations

Determination of In Vitro Half-Life ( )

Plot the natural log (ln) of the remaining parent compound (% remaining) versus time. The slope (


) of the linear regression represents the elimination rate constant.

[3]
Intrinsic Clearance Calculation ( )

Convert the half-life into intrinsic clearance, normalized to the protein content.



Scaling to Whole Liver (Human)

To predict in vivo clearance, scale using physiological factors:



  • MPPGL (Microsomal Protein Per Gram Liver): ~45 mg/g (Human).

  • LiverWt (Liver Weight): ~20-25 g/kg body weight.

Troubleshooting & Quality Control

ObservationPotential CauseRemediation
High Stability (Unexpected) Lack of UGT activity.Did you use Alamethicin? Ensure microsomes were pre-treated. Ensure UDPGA is fresh (degrades upon freeze-thaw).
Non-Linear Depletion Enzyme saturation or inhibition.Verify substrate concentration is 1 µM or lower. Check for product inhibition.
Low Recovery at T=0 Non-specific binding (NSB).The lipophilic

group causes sticking to plastic. Use low-binding plates or add BSA (though BSA complicates analysis).

References

  • Fisher, M. B., et al. (2000). "The complexities of UDP-glucuronosyltransferase (UGT) kinetic analysis in liver microsomes: Alamethicin activation." Drug Metabolism and Disposition.

    • Context: Establishes the requirement of Alamethicin for accessing luminal UGTs.
  • FDA Guidance for Industry (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."[4]

    • Context: Regulatory framework for timing and design of metabolic stability studies.
  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

    • Context: The foundational paper for scaling
  • Miners, J. O., et al. (2010). "In vitro–in vivo correlation for drugs and other compounds eliminated by glucuronidation in humans." Biochemical Pharmacology.

    • Context: Specific considerations for scaling glucuronid

Sources

Technical Notes & Optimization

Troubleshooting

identifying byproducts in the synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile. The unique electronic properties i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile. The unique electronic properties imparted by the trifluoromethoxy group make this molecule a valuable building block, but also introduce specific challenges in synthesis, particularly concerning byproduct formation.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to anticipate and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-Hydroxy-5-(trifluoromethoxy)benzonitrile and which is most common?

A: The most prevalent and logical synthetic approach begins with 4-(trifluoromethoxy)phenol.[4][5] The core challenge is the regioselective introduction of a nitrile group, or a precursor, at the C2 position (ortho to the hydroxyl group). The most common strategy is a two-step process:

  • Ortho-Formylation: The phenol is first formylated at the ortho position using a Reimer-Tiemann reaction or a similar ortho-formylation method.[6][7] This yields 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde.

  • Conversion to Nitrile: The resulting aldehyde is then converted to the nitrile. A standard and effective method is the formation of an aldoxime with hydroxylamine, followed by dehydration to yield the final benzonitrile product.[8]

Direct C-H cyanation of the starting phenol is a possible alternative but often suffers from lower yields and challenges in achieving the required regioselectivity without specialized catalysts.[9][10]

Q2: My NMR analysis shows an additional set of aromatic peaks. What is the most likely isomeric byproduct?

A: The most probable isomeric byproduct is 3-Hydroxy-4-(trifluoromethoxy)benzonitrile . During the initial electrophilic substitution step (formylation), while the hydroxyl group strongly directs ortho, some substitution can occur at the other available ortho position (C6 relative to the -OH, which is C3 on the final benzonitrile). The electronic and steric influence of the trifluoromethoxy group makes this less favorable, but it can occur, leading to this isomer.

Q3: I'm observing a significant amount of unreacted 4-(trifluoromethoxy)phenol in my crude product. What are the common causes?

A: Incomplete conversion of the starting material is a frequent issue. The primary causes are typically related to the conditions of the first step (formylation):

  • Inefficient Dichlorocarbene Generation: In the Reimer-Tiemann reaction, the generation of the dichlorocarbene electrophile from chloroform and a strong base is critical.[11] Insufficient base, low-quality chloroform, or too low a reaction temperature can stifle its formation.

  • Insufficient Reaction Time or Temperature: Electrophilic aromatic substitutions on deactivated rings (the -OCF3 group is electron-withdrawing) can be sluggish. Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature.

  • Stoichiometry: An inadequate molar equivalent of the formylating agent (e.g., chloroform) will naturally lead to incomplete conversion.

Q4: My mass spectrometry results show a peak corresponding to a mass of M+18 relative to the expected product. What could this be?

A: A mass increase of 18 amu (the mass of water) strongly suggests the presence of 2-Hydroxy-5-(trifluoromethoxy)benzamide . This byproduct forms if the nitrile group is partially or fully hydrolyzed back to the primary amide during workup or purification, especially under acidic or basic conditions. Careful control of pH during extraction and chromatography is essential to prevent this.

Synthesis Pathway and Potential Byproduct Formation

The following diagram illustrates a common synthetic route and highlights the origin of a key isomeric byproduct.

G cluster_main Main Synthetic Pathway cluster_byproduct Byproduct Formation A 4-(Trifluoromethoxy)phenol B 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde A->B Reimer-Tiemann (CHCl3, NaOH) E 3-Hydroxy-4-(trifluoromethoxy)benzaldehyde (Isomeric Aldehyde) A->E Minor Pathway in Reimer-Tiemann C Aldoxime Intermediate B->C NH2OH·HCl D 2-Hydroxy-5-(trifluoromethoxy)benzonitrile (Target Product) C->D Dehydration (e.g., Ac2O) F 3-Hydroxy-4-(trifluoromethoxy)benzonitrile (Isomeric Byproduct) E->F Subsequent Cyanation

Caption: Primary synthesis route and formation of the main isomeric byproduct.

Troubleshooting Guide: Byproduct Identification & Mitigation

This section provides detailed protocols for identifying and addressing specific byproducts encountered during the synthesis.

Issue 1: Presence of an Unknown Isomer
  • Plausible Cause: Lack of complete regioselectivity during the electrophilic ortho-formylation step, leading to the formation of 3-Hydroxy-4-(trifluoromethoxy)benzaldehyde, which is subsequently converted to the corresponding nitrile.

  • Identification Protocol:

    • HPLC Analysis: Develop a high-resolution HPLC method. The isomeric byproduct will likely have a different retention time from the main product due to differences in polarity and interaction with the stationary phase.

    • ¹H NMR Spectroscopy: The key to distinguishing the isomers lies in the coupling patterns of the aromatic protons.

      • Target Product (2-Hydroxy): Expect three aromatic signals. The proton at C6 (ortho to -OH and meta to -CN) will be a doublet. The proton at C4 (ortho to -OCF3 and meta to -OH) will be a doublet of doublets. The proton at C3 (ortho to -CN and meta to -OCF3) will also be a doublet of doublets.

      • Isomeric Byproduct (3-Hydroxy): Expect three aromatic signals with a different splitting pattern. The proton at C2 will be a doublet, the proton at C5 will be a doublet of doublets, and the proton at C6 will be a doublet. The precise coupling constants will differ significantly from the target product.

    • ¹⁹F NMR Spectroscopy: While both isomers will show a singlet for the -OCF3 group, the chemical shift may differ slightly, providing another data point for identification.

  • Mitigation & Prevention:

    • Temperature Control: The Reimer-Tiemann reaction can be sensitive to temperature. Running the reaction at a lower temperature may enhance ortho-selectivity, though it may require a longer reaction time.

    • Choice of Base: While NaOH is common, exploring other bases like potassium hydroxide or potassium tert-butoxide could alter the cation's chelating ability and potentially improve selectivity.

    • Purification: If the isomer forms, careful column chromatography is required for separation. A gradient elution method on silica gel, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, is typically effective.

Table 1: Comparative Analytical Data for Isomer Identification

CompoundAromatic ¹H NMR Splitting Pattern (Predicted)Expected HPLC Behavior
2-Hydroxy-5-(trifluoromethoxy)benzonitrile 3 distinct signals: ~d, ~dd, ~ddLater eluting peak (typically)
3-Hydroxy-4-(trifluoromethoxy)benzonitrile 3 distinct signals: ~d, ~dd, ~d (different J-couplings)Earlier eluting peak (typically)
Issue 2: Presence of Aldehyde or Oxime Intermediates
  • Plausible Cause: Incomplete reaction in the second (cyanation) or third (dehydration) step of the synthesis. This can be due to poor reagent quality, insufficient equivalents, or non-optimal reaction conditions.

  • Identification Protocol:

    • TLC Analysis: Spot the crude reaction mixture alongside standards of the starting aldehyde. The aldehyde and oxime will have different Rf values from the final nitrile product.

    • ¹H NMR Spectroscopy:

      • Aldehyde Impurity: Look for a characteristic singlet around 9.5-10.5 ppm.

      • Oxime Impurity: Look for a singlet for the CH =NOH proton around 8.0-8.5 ppm and a broad singlet for the OH proton.

    • GC-MS/LC-MS: These techniques can easily detect the intermediates by their distinct molecular weights.

  • Mitigation & Prevention:

    • Ensure Anhydrous Conditions: The dehydration of the oxime is critical. Use fresh, anhydrous dehydrating agents (e.g., acetic anhydride, phosphorus pentoxide).

    • Optimize Reaction Time/Temperature: Monitor the reaction by TLC or HPLC until the intermediate spot has completely disappeared. Gentle heating may be required to drive the dehydration to completion.

    • Reagent Stoichiometry: Use a slight excess of hydroxylamine for oxime formation and a sufficient amount of the dehydrating agent to ensure full conversion.

Experimental Workflow: Oxime Dehydration Monitoring

G start_node Start Dehydration (Oxime + Ac2O) process_node Take Aliquot (t = 30 min) start_node->process_node decision_node Analyze by TLC/HPLC: Is Oxime Present? process_node->decision_node continue_node Continue Reaction (Increase Time/Temp) decision_node->continue_node Yes end_node Reaction Complete Proceed to Workup decision_node->end_node No continue_node->process_node Re-sample after 60 min

Caption: Workflow for monitoring the disappearance of the oxime intermediate.

References

  • Semantic Scholar (n.d.). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Available at: [Link]

  • Google Patents (n.d.). (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Methoxy-5-(trifluoromethyl)benzonitrile in Custom Chemical Synthesis Projects. Available at: [Link]

  • Google Patents (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Google Patents (n.d.). Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Grokipedia (n.d.). Benzonitrile. Available at: [Link]

  • S. H. K. Aher, et al. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Rasayan J. Chem. Available at: [Link]

  • ResearchGate (2025). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Available at: [Link]

  • Beilstein Journals (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link]

  • SciSpace (n.d.). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Available at: [Link]

  • Khan Academy (2022). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) (n.d.). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Available at: [Link]

  • Allen (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Arenenitrile synthesis by cyanations or substitution. Available at: [Link]

  • BYJU'S (n.d.). Reimer Tiemann Reaction Mechanism. Available at: [Link]

  • PMC - NIH (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link]

  • PMC (n.d.). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Trifluoromethylbenzonitriles: A Focus on 2-Methoxy-5-(trifluoromethyl)benzonitrile. Available at: [Link]

  • ResearchGate (2025). RECENT ADVANCES IN CYANATION REACTIONS. Available at: [Link]

  • Google Patents (n.d.). Cyanation of aromatic halides.
  • YouTube (2024). XII-11#27 Reimer-Tiemann Reaction and Oxidation of Phenols. Available at: [Link]

  • Oakwood Chemical (2021). Advances in the Development of Trifluoromethoxylation Reagents. Available at: [Link]

  • ResearchGate (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Available at: [Link]

Sources

Optimization

challenges in the purification of fluorinated aromatic compounds

Ticket Category: Advanced Purification & Separation Assigned Specialist: Senior Application Scientist, Separation Sciences Division Introduction: The "Fluorine Effect" in Purification Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Advanced Purification & Separation
Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Introduction: The "Fluorine Effect" in Purification

Welcome to the technical support hub. If you are here, you are likely experiencing the unique frustrations of working with fluorinated aromatic compounds. While fluorine is often described as a steric mimic of hydrogen, its electronic properties create a distinct "orthogonal" chemistry that defies standard purification logic.

The Core Challenge: Fluorine is the most electronegative element (3.98 Pauling scale) and possesses very low polarizability. This leads to three primary purification hurdles:

  • Weak Intermolecular Forces: Fluorinated compounds often exhibit lower boiling points and higher volatility than expected, leading to yield loss during concentration.

  • Hydrophobicity vs. Lipophilicity: Fluorination increases lipophilicity (logP) but often decreases solubility in standard organic solvents due to weak solvation (the "fluorous" character).

  • Isomeric Similarity: Regioisomers (ortho-, meta-, para-) often co-elute on standard silica or C18 columns due to nearly identical polarity vectors.

Module 1: Chromatographic Separation (HPLC & Flash)

Issue 1: "My fluorinated regioisomers co-elute on C18 and Silica."

Diagnosis: Standard C18 (Reverse Phase) relies on hydrophobic subtraction, while Silica (Normal Phase) relies on hydrogen bonding and dipole interactions. Fluorinated isomers often have identical hydrophobicity and subtle dipole differences that these phases cannot discriminate.

The Solution: Pentafluorophenyl (PFP) Stationary Phases You must switch to a mechanism that exploits the specific electronic deficit of the fluorinated ring. PFP phases utilize


-

interactions
, dipole-dipole interactions , and shape selectivity .
Mechanism of Action

The PFP ring is electron-deficient (Lewis acid character) due to the five fluorine atoms. It interacts strongly with electron-rich aromatic analytes or, counter-intuitively, other fluorinated aromatics through specific quadrupole interactions.

Protocol: PFP Method Development Strategy
  • Column Selection: Use a propyl-linked Pentafluorophenyl phase (e.g., Phenomenex Kinetex F5 or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH).

    • Expert Tip: Avoid Acetonitrile (ACN) initially. ACN can form

      
      -complexes with the PFP ring, suppressing the 
      
      
      
      -
      
      
      interaction mechanism you are trying to exploit [1].
  • Gradient: Start 5% B to 95% B over 20 minutes.

Workflow Diagram: Column Selection Logic

PurificationLogic Start Start: Mixture Analysis Isomers Are there Regioisomers? Start->Isomers Standard Use C18 / Silica Isomers->Standard No PFP_Check Switch to PFP Phase Isomers->PFP_Check Yes (o, m, p separation) Solvent Mobile Phase Selection PFP_Check->Solvent MeOH Methanol (Promotes pi-pi) Solvent->MeOH Preferred ACN Acetonitrile (Suppresses pi-pi) Solvent->ACN Avoid initially

Figure 1: Decision matrix for selecting stationary phases when separating fluorinated aromatic isomers.

Module 2: Crystallization & Solubility

Issue 2: "My compound oils out or forms an amorphous solid."

Diagnosis: Fluorine atoms do not participate in hydrogen bonding as acceptors in the same way oxygen or nitrogen do. Furthermore, the C-F bond is highly non-polarizable. This disrupts the lattice energy required for crystallization, leading to "oiling out."

The Solution: Arene-Perfluoroarene Stacking You can induce crystallization by exploiting the quadrupole moment inversion . Benzene has a negative quadrupole moment (electron-rich face), while hexafluorobenzene has a positive quadrupole moment (electron-deficient face). They stack in alternating layers, stabilizing the lattice [2].

Troubleshooting Table: Solvent Systems
ScenarioRecommended Solvent SystemMechanistic Rationale
Highly Fluorinated (>3 F atoms) Hexane / Trifluorotoluene"Like dissolves like." Trifluorotoluene acts as a bridge between organic and fluorous domains.
Monofluorinated / Difluorinated Toluene / Hexane (Slow Evap)Toluene can engage in edge-to-face interactions with the fluorinated ring.
Stubborn Oils Add trace HexafluorobenzeneActs as a template for crystallization via arene-perfluoroarene stacking (Co-crystal formation).

Module 3: Volatility & Isolation

Issue 3: "I lost 40% of my yield on the Rotavap."

Diagnosis: Fluorination often increases volatility despite increasing molecular weight. This is because the low polarizability of fluorine reduces van der Waals interactions between molecules. Many fluorinated aromatics sublime easily.

The Solution: Controlled Isolation Protocol

  • Do NOT use high vacuum (< 10 mbar) for compounds with MW < 250 unless verified safe.

  • Temperature Control: Keep the water bath < 30°C.

  • Azeotrope Management: Fluorinated aromatics often form azeotropes with common solvents.

    • Critical Step: Do not rotavap to dryness if the compound is a liquid. Stop when a small volume of solvent remains, then remove the rest under a gentle stream of Nitrogen.

Module 4: Chemical Stability (Defluorination)

Issue 4: "I see a new impurity peak (M-20) after workup."

Diagnosis: You are likely experiencing Nucleophilic Aromatic Substitution (SNAr) . Fluorine is a good leaving group on aromatic rings, especially if the ring is electron-deficient (e.g., ortho/para to a nitro or carbonyl group). Basic workups (NaOH, NaHCO3) can displace the fluorine with a hydroxyl group (M-H+OH = M-19+17 = M-2).

The Solution: Non-Nucleophilic Workup

  • Avoid: Strong hydroxide bases or alkoxides.

  • Use: Buffered quenches (Phosphate buffer pH 7) or weak bases (Potassium Carbonate) if necessary.

  • Workflow: Keep the temperature low (0°C) during any basic wash steps.

Reaction Pathway Diagram: Defluorination Risk

Defluorination Substrate F-Aromatic (Electron Deficient) Complex Meisenheimer Complex Substrate->Complex Attack Base Nucleophile (OH-, OMe-) Base->Complex Product Phenol/Ether (Impurity) Complex->Product Loss of F-

Figure 2: Mechanism of SNAr defluorination during basic workup. Fluorine acts as a leaving group in electron-poor systems.

References

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36.

    • Context: Establishes the selectivity differences of PFP phases compared to C18, specifically regarding the suppression of pi-pi interactions by acetonitrile.
  • Cametti, M., et al. (2012). Fluorine–Arene Interactions in the Solid State. Chemical Reviews, 112(1), 378-400.

    • Context: Authoritative review on the quadrupole interactions (Arene-Perfluoroarene)
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

    • Context: Foundational text explaining the physical properties (volatility, lipophilicity) driven by the C-F bond.
Troubleshooting

Technical Support Center: Storage &amp; Stability of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile

[1] CAS Number: 875664-40-7 Molecular Formula: C₈H₄F₃NO₂ Molecular Weight: 203.12 g/mol [1][2][3] Part 1: Critical Storage Directives (The "Emergency" Section) Status: Active Technical Advisory Applicable For: Solid stat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 875664-40-7 Molecular Formula: C₈H₄F₃NO₂ Molecular Weight: 203.12 g/mol [1][2][3]

Part 1: Critical Storage Directives (The "Emergency" Section)

Status: Active Technical Advisory Applicable For: Solid state powder and stock solutions.[1]

If you have just received this compound, immediately verify the following storage conditions to prevent rapid degradation.

ParameterCritical SpecificationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Retards thermally induced hydrolysis of the nitrile group and oxidation of the phenolic moiety.[1]
Atmosphere Inert Gas (Argon or Nitrogen) Mandatory. Phenols are susceptible to oxidative coupling (browning) upon exposure to atmospheric oxygen.
Humidity < 10% RH (Desiccated) The nitrile group (-CN) is prone to hydrolysis to an amide (-CONH₂) in the presence of moisture, catalyzed by the phenolic acidity.
Light Amber/Opaque Vial Protects against photo-oxidation.[1] Phenolic compounds often form quinoid impurities under UV/Vis exposure.[1]
Container Teflon-lined Screw Cap Prevents leaching of plasticizers and ensures a gas-tight seal to maintain the inert atmosphere.[1]

Part 2: Physicochemical Analysis & Degradation Mechanisms[1]

As a Senior Application Scientist, I often see researchers treat substituted benzonitriles as "stable shelf chemicals." This is a mistake. While the trifluoromethoxy (-OCF₃) group provides significant metabolic stability and lipophilicity, the interplay between the phenolic hydroxyl (-OH) and the nitrile (-CN) groups creates specific vulnerabilities.[1]

The "Push-Pull" Instability

This molecule features an electron-withdrawing nitrile group ortho to an electron-donating hydroxyl group.[1]

  • Acidity Risk: The electron-withdrawing nature of the -CN and -OCF₃ groups significantly increases the acidity of the phenolic proton compared to unsubstituted phenol.[1] This makes the compound more likely to form salts with trace bases (e.g., from glass surfaces or detergents), leading to color changes.

  • Hydrolysis Risk: While -OCF₃ is chemically robust, the nitrile group is the weak link.[1] In the presence of moisture, the acidic phenolic proton can act as an intramolecular catalyst, accelerating the hydrolysis of the nitrile to a primary amide (2-hydroxy-5-(trifluoromethoxy)benzamide).[1]

Oxidative Degradation Pathway

Even with electron-withdrawing groups, the phenolic ring remains susceptible to Single Electron Transfer (SET) oxidation, particularly if stored in clear glass or under air. This leads to the formation of colored quinone species (often pink or brown), which are notoriously difficult to remove via recrystallization.

Visualization: Degradation Pathways

The following diagram illustrates the primary degradation risks you must mitigate.[1]

DegradationPathways Compound 2-Hydroxy-5-(trifluoromethoxy) benzonitrile (Intact) Amide Hydrolysis Product: 2-Hydroxy-5-(trifluoromethoxy) benzamide (White Solid/Insoluble) Compound->Amide Nitrile Hydrolysis Quinone Oxidation Product: Quinoid Dimers/Polymers (Pink/Brown Discoloration) Compound->Quinone Phenolic Oxidation Moisture Moisture (H2O) + Trace Acid/Base Moisture->Amide Oxygen Oxygen (O2) + Light (hv) Oxygen->Quinone

Caption: Figure 1.[1] Primary degradation pathways showing nitrile hydrolysis (moisture-dependent) and phenolic oxidation (oxygen/light-dependent).[1]

Part 3: Troubleshooting & FAQs

Q1: The compound has turned from off-white to a faint pink/beige. Is it still usable?

  • Diagnosis: This indicates early-stage oxidative degradation (quinone formation).[1]

  • Action: Check purity via HPLC. If purity is >98%, the color is likely due to trace impurities (<0.5%) with high extinction coefficients. You may proceed with non-critical reactions, but recrystallization is recommended for sensitive SAR (Structure-Activity Relationship) studies.[1]

  • Prevention: Always backfill storage vials with Argon after every use.[1]

Q2: I see a white precipitate forming in my DMSO stock solution.

  • Diagnosis: This is likely the amide hydrolysis product .[1] The nitrile group can hydrolyze to the amide, which often has different solubility properties than the parent nitrile.

  • Action: Spin down the sample. Analyze the supernatant and precipitate separately by LC-MS. The amide usually shows a mass shift of +18 Da (M+18).

  • Prevention: Never store DMSO stocks at room temperature. Store at -20°C or -80°C and use single-use aliquots to avoid freeze-thaw moisture condensation.

Q3: Can I store this compound in a standard polyethylene (PE) bottle?

  • Answer: No.

  • Reasoning: Phenols and fluorinated aromatics are lipophilic and can interact with or diffuse through low-density plastics.[1] Furthermore, PE is permeable to oxygen over time.

  • Protocol: Transfer immediately to a Type I Borosilicate Glass vial with a Teflon (PTFE) lined cap.

Part 4: QC & Validation Protocols

To ensure the integrity of your material before starting a high-value synthesis, perform this self-validating check.

Standard Storage Workflow

Follow this logic flow to maximize shelf life.

StorageWorkflow Receipt Receipt of Material (CAS 875664-40-7) QC_Check Initial QC: 1H-NMR (DMSO-d6) & LC-MS Receipt->QC_Check Decision Purity > 98%? QC_Check->Decision Aliquot Aliquot into Amber Glass Vials (Avoid repeated freeze-thaw) Decision->Aliquot Yes Purify Recrystallize / Repurify Decision->Purify No InertGas Purge Headspace with Argon/N2 Aliquot->InertGas Seal Seal with Parafilm over Cap InertGas->Seal Store Store at 2-8°C (Short Term) or -20°C (Long Term) Seal->Store Purify->QC_Check

Caption: Figure 2. Recommended workflow from receipt to long-term storage to ensure compound integrity.

Quantitative QC Specifications
TestAcceptance CriteriaNotes
Appearance White to off-white powderPink/Brown = Oxidation.[1]
1H-NMR Consistent structureWatch for amide protons (broad singlets ~7-8 ppm) indicating hydrolysis.[1]
LC-MS M-H (negative mode) = 202.0Phenols often ionize better in negative mode.[1]
Water Content < 0.5% (Karl Fischer)Critical to prevent hydrolysis during storage.

References

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.[1][4] Beilstein Journal of Organic Chemistry.[1] Retrieved from [Link]

  • Hanson, J. R. (2001).[1] Functional Group Chemistry: The Nitrile Group.[1] Royal Society of Chemistry.[1] (General reference for nitrile hydrolysis mechanisms).

  • PubChem. 2-Hydroxy-5-(trifluoromethoxy)benzonitrile (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

Sources

Optimization

enhancing the reactivity of the nitrile group in 2-Hydroxy-5-(trifluoromethoxy)benzonitrile

The following technical guide is designed for researchers and process chemists working with 2-Hydroxy-5-(trifluoromethoxy)benzonitrile (CAS: 142167-36-0) . It addresses the specific electronic and steric challenges assoc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 2-Hydroxy-5-(trifluoromethoxy)benzonitrile (CAS: 142167-36-0) . It addresses the specific electronic and steric challenges associated with activating the nitrile group in this scaffold.

Topic: Enhancing Nitrile Group Reactivity & Troubleshooting Synthetic Workflows

Molecular Profile & Reactivity Analysis

Compound: 2-Hydroxy-5-(trifluoromethoxy)benzonitrile Key Features:

  • Nitrile (-CN): The primary electrophilic center.

  • Ortho-Hydroxyl (-OH): Acts as both a nucleophile (for cyclization) and an electronic modulator. In basic conditions, the phenolate (

    
    ) strongly donates electrons via resonance, potentially deactivating the nitrile carbon toward external nucleophiles.
    
  • Meta-Trifluoromethoxy (-OCF

    
    ):  A strong electron-withdrawing group (
    
    
    
    ).[1] It enhances the lipophilicity and the overall electrophilicity of the aromatic ring, partially counteracting the donating effect of the hydroxyl group.
Core Challenge: The "Push-Pull" Dynamic

The reactivity of the nitrile group is dictated by the competition between the activation provided by the -OCF


 group (inductive withdrawal) and the deactivation  from the ortho-hydroxyl group (resonance donation, especially if deprotonated). Successful transformation requires tipping this balance in favor of the nitrile's electrophilicity.

Troubleshooting Guide (Q&A)

Section A: Hydrolysis to Amides (Primary Amide Synthesis)

Q1: My hydrolysis reaction yields the carboxylic acid instead of the amide. How do I stop at the amide stage? Diagnosis: Over-hydrolysis is common because the amide product is often more soluble or reactive than the starting nitrile under harsh aqueous conditions.[2] Technical Solution: Switch to the Urea-Hydrogen Peroxide (UHP) method or use controlled hydration.

  • Protocol: Use UHP (solid H

    
    O
    
    
    
    source) and K
    
    
    CO
    
    
    in acetone/water. The radical mechanism and mild basicity prevent the second hydrolysis step.
  • Alternative: Use ZnCl

    
     catalysis . Zinc coordinates to the nitrile nitrogen, activating it for attack by water without requiring high temperatures or strong bases that degrade the amide.
    

Q2: The reaction is stalling. Is the ortho-hydroxyl group interfering? Diagnosis: Yes. If you are using basic conditions (e.g., NaOH), you have generated the phenolate anion. The negative charge donates electron density into the ring, reducing the electrophilicity of the nitrile carbon (


).
Technical Solution: 
  • Acid Catalysis: Switch to acid-catalyzed hydration (H

    
    SO
    
    
    
    or HCl). Protonation of the nitrile (
    
    
    ) makes it a super-electrophile, overriding the phenolate effect.
  • Transient Protection: If basic conditions are required, protect the phenol as an acetate or silyl ether (TBDMS) prior to nitrile activation.

Section B: Cyclization (Benzoxazole/Benzofuran Formation)[1]

Q3: I am trying to synthesize a benzoxazole using the ortho-OH, but yields are low. What is the bottleneck? Diagnosis: The nitrile carbon is not electrophilic enough to accept the intramolecular attack from the phenol oxygen (or the external amine if forming the oxazole ring via condensation). Technical Solution: Lewis Acid Activation.

  • Reagent: Zinc Chloride (ZnCl

    
    ) or Indium Triflate (In(OTf)
    
    
    
    ).
  • Mechanism: The metal center coordinates simultaneously to the phenolic oxygen and the nitrile nitrogen. This "template effect" brings the reactive centers close together and increases the electrophilicity of the nitrile.

  • Refinement: Run the reaction in chlorobenzene or toluene at reflux to drive the thermodynamics.

Q4: How does the -OCF


 group affect the reaction time compared to non-fluorinated analogs? 
Insight:  The -OCF

group is electron-withdrawing.[3] Theoretically, it should accelerate nucleophilic attack on the nitrile compared to the unsubstituted parent. Observation: If your reaction is slower than expected, check for phase transfer issues . The -OCF

group significantly increases lipophilicity. Fix: If using aqueous reagents, add a surfactant or Phase Transfer Catalyst (e.g., TBAB or 18-crown-6) to ensure the lipophilic substrate encounters the nucleophile.

Optimized Experimental Protocols

The following protocols are designed to maximize nitrile reactivity while mitigating side reactions.

Protocol A: Controlled Hydrolysis to Primary Amide (ZnCl Method)

Best for: Avoiding over-hydrolysis to acid.

  • Dissolution: Dissolve 1.0 eq of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile in isopropyl alcohol (IPA) .

  • Catalyst Addition: Add 1.5 eq of ZnCl

    
     . Stir for 15 min to allow coordination.
    
  • Hydrolysis: Add 5.0 eq of water.

  • Heating: Reflux at 80°C for 6–12 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1N HCl (to break Zn-complex) and brine.[1]

    • Note: The -OCF

      
       group makes the product lipophilic; ensure thorough extraction.
      
Protocol B: Synthesis of 2-Substituted Benzoxazoles

Best for: Utilizing the ortho-OH for heterocycle formation.

  • Setup: Mix 1.0 eq of substrate with 1.2 eq of the desired carboxylic acid or aldehyde.

  • Catalyst: Add 5 mol% In(OTf)

    
      or 10 mol% Sc(OTf)
    
    
    
    .
  • Solvent: Toluene (anhydrous).

  • Conditions: Reflux with a Dean-Stark trap to remove water (driving the equilibrium).

  • Result: The Lewis acid activates the nitrile for the initial attack by the carboxylic acid/aldehyde, followed by cyclization and dehydration.

Quantitative Comparison of Activation Methods
MethodReagentPrimary OutcomeYield (Est.)Selectivity
Basic Hydrolysis NaOH / H

O

Amide + Acid (Mix)40-60%Low (Over-hydrolysis risk)
UHP Method Urea-H

O

/ K

CO

Primary Amide85-95%High
Lewis Acid ZnCl

/ H

O
Primary Amide80-90%High (Mild conditions)
Acid Hydrolysis H

SO

(conc.)[1]
Carboxylic Acid>90%High (Complete conversion)

Visualized Reaction Pathways

The following diagram illustrates the divergent pathways based on the activation strategy chosen.

ReactivityPathways Start 2-Hydroxy-5-(trifluoromethoxy) benzonitrile Phenolate Phenolate Anion (Deactivated Nitrile) Start->Phenolate Basic pH (NaOH) Activated Zn-Coordinated Complex (Activated Nitrile) Start->Activated Lewis Acid (ZnCl2) or Acidic pH Amide Primary Amide Phenolate->Amide Slow/Stalled Activated->Amide H2O / Mild Heat Benzoxazole Benzoxazole Derivative Activated->Benzoxazole R-CO-R / Heat (Cyclization) Acid Carboxylic Acid Amide->Acid Over-hydrolysis (Harsh Conditions)

Caption: Divergent reactivity pathways. Lewis acid activation (green path) prevents deactivation via phenolate formation and enables selective transformation.

References

  • Common Organic Chemistry. (n.d.). Nitrile to Amide: Common Conditions and Mechanisms. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 521016: 2-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • Zhou, Z., et al. (2010). ZnCl2-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis: Mechanisms and Conditions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Hazards in the Synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile

Introduction 2-Hydroxy-5-(trifluoromethoxy)benzonitrile is a highly functionalized aromatic compound of significant interest in the development of novel pharmaceuticals and advanced materials. Its synthesis, while achiev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxy-5-(trifluoromethoxy)benzonitrile is a highly functionalized aromatic compound of significant interest in the development of novel pharmaceuticals and advanced materials. Its synthesis, while achievable, involves navigating a series of potential chemical hazards, from reactive intermediates to toxic reagents and exothermic reactions. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies. Our objective is to ensure that your synthetic campaigns are not only successful in yield and purity but are executed with the highest commitment to laboratory safety. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter.

Section 1: Core Hazard Assessment & Proactive Mitigation (FAQs)

This section addresses the foundational safety principles and proactive measures that must be considered before commencing any synthetic work.

Q1: What are the primary, overarching hazards I should be aware of when planning the synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile?

A: The synthesis of this molecule presents a convergence of three distinct hazard classes that must be managed simultaneously:

  • Reagent-Specific Toxicity: The synthesis pathway may involve highly toxic materials. For instance, while routes avoiding direct cyanidation are preferred, any potential for cyanide ion exposure (e.g., from residual reagents or side reactions) is a critical concern. Benzonitrile compounds themselves are harmful if swallowed, inhaled, or absorbed through the skin.[1][2] The trifluoromethoxy group itself is generally stable, but the reagents used to install it can be highly reactive and corrosive.[3][4]

  • Exothermic Reaction Profiles: Key transformations in aromatic chemistry, such as formylation or nitration (if applicable to a chosen route), are often highly exothermic.[5] Without meticulous temperature control, these reactions can accelerate uncontrollably, leading to a runaway reaction, pressure buildup, and potential vessel failure.

  • Hazardous Byproduct and Waste Generation: Incomplete reactions or side reactions can generate unforeseen toxic compounds. Furthermore, the work-up and quenching steps produce waste streams (e.g., acidic, cyanide-containing) that require specific, validated neutralization and disposal protocols to prevent environmental release and personnel exposure.[6]

Q2: What is the non-negotiable Personal Protective Equipment (PPE) for this synthesis?

A: A standard laboratory coat and gloves are insufficient. A comprehensive PPE ensemble is mandatory:

  • Body: A flame-resistant (FR) laboratory coat is essential.

  • Hands: Heavy-duty nitrile or neoprene gloves are required. Consider double-gloving, especially when handling corrosive or highly toxic reagents. Never wear latex gloves, as they offer minimal protection against many organic solvents.

  • Eyes: ANSI Z87.1-rated chemical splash goggles are mandatory. A full-face shield must be worn over the goggles during any step involving the transfer of hazardous reagents or during the work-up of potentially energetic reactions.

  • Respiratory: All operations should be conducted within a certified chemical fume hood. If there is any risk of dust or aerosol generation from powdered reagents, a properly fitted N95 or higher respirator should be considered.

Q3: How should I configure my reaction setup to mitigate physical hazards?

A: Your reaction setup is your primary engineering control.

  • Fume Hood: All work must be performed in a properly functioning chemical fume hood with a sash positioned as low as is practical.

  • Blast Shield: For any reaction with a known or suspected exotherm or potential for gas evolution, a portable blast shield must be placed between the reaction apparatus and the operator.

  • Secondary Containment: The entire reaction apparatus should be placed within a secondary containment tray to control spills.

  • Emergency Quench Bath: An ice bath, large enough to submerge the reaction flask, must be readily available at all times to quickly cool an exothermic reaction.

  • Material Segregation: Keep flammable solvents away from strong oxidizers or acids. Ensure cyanide-containing compounds are never stored or handled near acids, as this can liberate highly toxic hydrogen cyanide (HCN) gas.[1]

Section 2: Troubleshooting Guide for a Common Synthetic Pathway

A common and relatively safer route to 2-Hydroxy-5-(trifluoromethoxy)benzonitrile involves the formylation of 4-(trifluoromethoxy)phenol, conversion to the corresponding aldoxime, and subsequent dehydration. This section troubleshoots issues within this workflow.

Q1: My formylation reaction (e.g., Reimer-Tiemann or Duff reaction) on 4-(trifluoromethoxy)phenol is turning into a dark, intractable tar with very low yield. What is the cause?

A: This is a classic sign of an uncontrolled exotherm and subsequent polymerization. Phenolic compounds are highly susceptible to oxidation and polymerization at elevated temperatures, especially under basic or acidic conditions.

  • Causality: The electron-donating nature of the hydroxyl group activates the aromatic ring, making it prone to over-reaction. The trifluoromethoxy group is electron-withdrawing, which can influence regioselectivity but does not prevent thermal degradation.[7]

  • Mitigation Strategy:

    • Aggressive Temperature Control: Maintain the reaction temperature rigorously, often at or below room temperature, using an ice or dry ice/acetone bath. The addition of reagents must be done dropwise and slowly to allow for heat dissipation.[5]

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation of the electron-rich phenol.

    • Reagent Purity: Ensure the purity of your starting phenol and reagents. Metal impurities can sometimes catalyze decomposition pathways.

Q2: During the dehydration of 2-Hydroxy-5-(trifluoromethoxy)benzaldoxime to the nitrile, my reaction is incomplete, and I'm seeing multiple spots on my TLC plate. How can I improve selectivity and conversion?

A: Incomplete conversion and byproduct formation during oxime dehydration are typically due to an inappropriate choice of dehydrating agent or suboptimal reaction conditions.

  • Causality: Strong, non-selective dehydrating agents or excessive heat can cause fragmentation of the molecule or Beckmann rearrangement-type side reactions. The choice of agent is critical for a clean conversion.[8]

  • Solution & Self-Validation:

    • Select a Milder Reagent: Instead of harsh reagents like P₂O₅ or POCl₃, consider using acetic anhydride (Ac₂O) at a controlled reflux temperature or newer, milder reagents like copper(II) acetate.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress every 30-60 minutes.[9] This allows you to stop the reaction as soon as the starting material is consumed, preventing the formation of degradation byproducts.

    • Azeotropic Water Removal: For some dehydrating systems, using a Dean-Stark apparatus with a solvent like toluene can effectively remove the water byproduct, driving the reaction to completion according to Le Châtelier's principle.

Q3: I have successfully synthesized the crude product, but purification by column chromatography is resulting in significant yield loss. Are there better methods?

A: While chromatography is a powerful tool, yield loss can occur due to irreversible adsorption onto the stationary phase, especially for polar compounds.

  • Alternative Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with a range of solvent systems (e.g., ethanol/water, toluene/hexanes) to find conditions that provide high recovery of pure crystals.[5]

    • Vacuum Distillation: If the product is a high-boiling liquid or a low-melting solid, short-path vacuum distillation can be highly effective at removing non-volatile impurities. Note that the thermal stability of the trifluoromethoxy group is generally high, making this a viable option.[10][11]

    • Acid-Base Extraction: Use the phenolic hydroxyl group to your advantage. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a weak base (e.g., aqueous sodium bicarbonate) to remove acidic impurities. Be cautious, as strong bases may deprotonate and solubilize your desired product.

Section 3: Specialized Hazard Management: Cyanide Waste

Even if your primary synthetic route avoids cyanide salts, it is imperative that every synthetic chemist is proficient in handling cyanide-containing waste. Accidental generation or cross-contamination is always a possibility.

Q: What is the authoritative, field-proven method for quenching and disposing of a waste stream potentially contaminated with cyanide?

A: Never neutralize cyanide waste with acid. The safest and most widely accepted method is alkaline chlorination or oxidation with hydrogen peroxide, which converts toxic cyanide (CN⁻) into the much less toxic cyanate ion (OCN⁻) or eventually to nitrogen and carbonate.[6][12]

Protocol 1: Emergency Quenching of Cyanide-Contaminated Aqueous Waste

Objective: To safely and effectively neutralize cyanide ions in an aqueous waste stream.

Materials:

  • Sodium hypochlorite solution (bleach, ~6-8%) or Calcium hypochlorite

  • Sodium hydroxide (NaOH)

  • Starch-iodide test strips

  • Waste container in a chemical fume hood

Procedure:

  • Ensure Alkalinity: Before adding any oxidant, check the pH of the cyanide-containing waste stream. The pH must be ≥ 10.5 to prevent the formation of volatile and highly toxic HCN gas.[13] If necessary, add 1M NaOH dropwise until the pH is stable above 10.5.

  • Oxidant Addition: While stirring vigorously in a fume hood, slowly add the sodium hypochlorite solution to the alkaline waste. An excess of the oxidant is required.

  • Monitor for Completion: The reaction can take time. After stirring for at least one hour, test for the presence of excess oxidant using a starch-iodide test strip. A blue-black color indicates that excess hypochlorite is present and the cyanide has been consumed.

  • Final Disposal: Once the quench is confirmed, the resulting solution can be neutralized and disposed of according to your institution's hazardous waste guidelines. Clearly label the waste container as "Treated Cyanide Waste."

Section 4: Data Presentation & Protocols

Table 1: Hazard Profile of Key Reagents (Illustrative Pathway)
Reagent NameCAS NumberMolecular Weight ( g/mol )Key Hazards
4-(Trifluoromethoxy)phenol658-68-4178.11Causes skin irritation, serious eye damage, may cause respiratory irritation.
Chloroform67-66-3119.38Harmful if swallowed, skin irritant, suspected carcinogen, toxic to aquatic life.
Sodium Hydroxide1310-73-240.00Causes severe skin burns and eye damage.
Hydroxylamine Hydrochloride5470-11-169.49Harmful if swallowed or in contact with skin, may cause an allergic skin reaction, suspected of causing cancer.
Acetic Anhydride108-24-7102.09Flammable liquid and vapor, harmful if swallowed or inhaled, causes severe skin burns and eye damage.

Section 5: Visualizations

Diagram 1: Decision Workflow for Managing Reaction Exotherms

ExothermManagement Start Initiate Reaction Step (e.g., Reagent Addition) Monitor Monitor Temperature Continuously Start->Monitor CheckTemp Is Temp Rise > 5°C Above Setpoint? Monitor->CheckTemp TempOK Continue Addition/ Maintain Conditions CheckTemp->TempOK No TempHigh Immediate Action Required CheckTemp->TempHigh Yes TempOK->Monitor Action1 Stop Reagent Addition TempHigh->Action1 Action2 Apply External Cooling (Ice Bath) Action1->Action2 Action2->Monitor Re-evaluate Action3 If Temp Still Rising: Prepare for Emergency Quench Action2->Action3 Quench Execute Validated Quench Protocol Action3->Quench

Caption: A decision tree for the real-time management of potentially exothermic reactions.

Diagram 2: Workflow for Safe Cyanide Waste Disposal

CyanideWasteWorkflow Start Aqueous Waste Potentially Containing CN- CheckpH Measure pH Is pH >= 10.5? Start->CheckpH AdjustpH Add 1M NaOH Dropwise Until pH > 10.5 CheckpH->AdjustpH No pH_OK pH is Confirmed Alkaline CheckpH->pH_OK Yes AdjustpH->CheckpH AddOxidant Slowly Add NaOCl Solution with Vigorous Stirring pH_OK->AddOxidant Stir Stir for >= 1 Hour at Room Temperature AddOxidant->Stir Test Test for Excess Oxidant (Starch-Iodide Paper) Stir->Test TestNegative Add More NaOCl Solution Test->TestNegative Negative TestPositive Quench Complete: Cyanide is Destroyed Test->TestPositive Positive TestNegative->Stir Dispose Neutralize & Dispose per Institutional Protocol TestPositive->Dispose

Caption: A validated step-by-step workflow for the chemical neutralization of cyanide waste.

References

  • Benchchem. 2-Fluoro-5-(hydroxymethyl)benzonitrile | 227609-85-0.
  • Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Benchchem. Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. (2018-09-14).
  • Google Patents. EP2266961B1 - Process for the synthesis of organic compounds.
  • Grokipedia. Benzonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Methoxy-5-(trifluoromethyl)benzonitrile in Custom Chemical Synthesis Projects. (2026-01-26).
  • Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Santa Cruz Biotechnology. 2-Chloro-5-(trifluoromethyl)benzonitrile.
  • Google Patents. CN103664692A - Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2026-01-13).
  • Freie Universität Berlin. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.
  • SGS. cyanide destruction.
  • ResearchGate. How can I purify impure benzonitrile?. (2017-07-23).
  • MDPI. Advances in the Development of Trifluoromethoxylation Reagents. (2021-12-10).
  • Google Patents. US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Google Patents. US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
  • ACS Publications. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) | ACS Omega. (2021-07-18).
  • Reddit. CuCN quenching : r/Chempros.
  • National Institutes of Health. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV).
  • 911Metallurgist. GOLD CYANIDE LEACHING PROCESS. (2015-08-12).
  • Core Resources. All You Need To Know About Cyanide Gold Leaching.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2025-10-07).
  • CymitQuimica. Safety Data Sheet. (2024-12-19).
  • Journal of the Chemical Society, Perkin Transactions 2. The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability.
  • TCI Chemicals. Development of Easy-to-handle and Useful Fluorine-introducing Reagents.
  • Wikipedia. Gold cyanidation.
  • Google Patents. US3259646A - Process for the preparation of p-hydroxybenzonitrile.
  • Request PDF. Development and Application of Trifluoromethoxylating Reagents.
  • Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • New Jersey Department of Health. Benzonitrile - HAZARD SUMMARY.
  • ResearchGate. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • Google Patents. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile.

Sources

Optimization

method development for HPLC analysis of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Method Development & Troubleshooting for Fluorinated Phenolic Nitriles

Introduction

Welcome to the technical support hub for 2-Hydroxy-5-(trifluoromethoxy)benzonitrile (CAS: 1240256-78-9). This molecule presents a unique chromatographic challenge: it possesses an ionizable phenolic moiety (acidic) combined with a highly lipophilic trifluoromethoxy group and a polar nitrile.

Successful analysis requires balancing ionization suppression (to prevent peak tailing) with hydrophobic retention control (to prevent excessive run times). This guide synthesizes first-principles chemistry with practical troubleshooting to ensure your method is robust and compliant with ICH Q2(R1) standards.

Module 1: Retention & Selectivity Optimization

Q: My target peak elutes near the void volume or shows split peaks. How do I stabilize retention?

A: You are likely operating at a pH too close to the molecule's pKa.

The Mechanism: The 2-hydroxy group is acidic. While phenol has a pKa of ~10, the electron-withdrawing nitrile (ortho) and trifluoromethoxy (para) groups significantly increase acidity, likely shifting the pKa to the 6.0–7.0 range .

  • If Mobile Phase pH > 6.0: The molecule ionizes (deprotonates), becoming highly polar and eluting immediately (void volume).

  • If Mobile Phase pH ≈ pKa: The molecule splits between neutral and ionized states, causing split peaks or massive band broadening.

The Protocol: You must suppress ionization to keep the molecule neutral and hydrophobic.

  • Acidify Mobile Phase A: Use 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0–2.7).

  • Avoid Neutral Buffers: Do not use Ammonium Acetate/Bicarbonate unless you are specifically attempting HILIC (not recommended for this lipophile).

Q: The peak is extremely broad and retains too long (>20 mins) on a standard C18 column.

A: The Trifluoromethoxy (-OCF3) group is driving excessive lipophilicity.

The Mechanism: The -OCF3 group is one of the most lipophilic substituents in medicinal chemistry. On a high-surface-area C18 column, the Van der Waals interactions are too strong.

The Solution:

  • Increase Organic Strength: Ensure your gradient ends at 95-100% Acetonitrile . Methanol may be too weak a solvent for this fluorinated group.

  • Column Switching: If C18 retention is excessive, switch to a C8 (Octyl) or a Phenyl-Hexyl column. The Phenyl-Hexyl phase provides unique pi-pi selectivity with the benzonitrile ring while reducing hydrophobic retention.

Module 2: Peak Shape Troubleshooting

Q: I am seeing significant peak tailing (Tailing Factor > 1.5). Is my column dead?

A: Likely not. This is often due to "Silanol Sting" or metal chelation.

The Mechanism: Even at low pH, residual silanols on the silica support can interact with the nitrile nitrogen or the phenolic oxygen. Furthermore, the 2-hydroxybenzonitrile motif can act as a bidentate ligand, chelating trace metals (Iron/Nickel) in the stainless steel frit.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Fronting (As < 0.9) Solubility mismatchDissolve sample in mobile phase starting conditions (e.g., 30% ACN).
Tailing (As > 1.5) Silanol interactionUse a "High Purity" or "Hybrid Particle" (e.g., BEH/CSH) column.
Tailing + Shoulder Metal ChelationAdd EDTA (0.1 mM) to mobile phase or use a PEEK-lined column.
Baseline Drift TFA absorptionSwitch to Phosphoric Acid (if using UV < 210nm) or Formic Acid.

Module 3: Visualization of Method Logic

The following diagram illustrates the decision process for selecting the stationary phase and mobile phase modifiers based on the physicochemical properties of the analyte.

MethodDevelopment Start Start: 2-Hydroxy-5-(trifluoromethoxy)benzonitrile Check_pH Step 1: pH Control (Is pH < 3.0?) Start->Check_pH Ionization_Risk Risk: Ionization (Elutes at Void) Check_pH->Ionization_Risk No (pH > 4) Select_Column Step 2: Column Selection Check_pH->Select_Column Yes (Acidic) C18 C18 Column (High Hydrophobicity) Select_Column->C18 Standard Start C8_Phenyl C8 or Phenyl-Hexyl (Alternative Selectivity) Select_Column->C8_Phenyl If Retention > 20min Tailing_Check Step 3: Check Peak Shape C18->Tailing_Check C8_Phenyl->Tailing_Check Silanol_Activity Issue: Silanol Interaction Tailing_Check->Silanol_Activity Tailing > 1.5 Final_Method Optimized Method: Low pH, High Purity Column, High % Organic Tailing_Check->Final_Method Tailing < 1.2 Silanol_Activity->Final_Method Switch to Hybrid/Endcapped Column

Caption: Decision tree for optimizing retention and peak shape based on the acidic and lipophilic nature of the analyte.

Module 4: Standard Operating Procedure (SOP) Recommendation

Experimental Protocol: Gradient Screening

To establish a baseline separation, perform the following linear gradient. This "Scouting Gradient" is designed to elute the highly lipophilic -OCF3 species while retaining the polar core.

Instrument Setup:

  • Detector: UV-Vis / PDA (Scan 210–400 nm). Extract at 230 nm and 254 nm.

  • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters XBridge).

  • Temperature: 40°C (Reduces viscosity and improves mass transfer for fluorinated compounds).

  • Flow Rate: 1.0 mL/min.

Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid.

Gradient Table:

Time (min)% Solvent A% Solvent BEvent
0.00955Injection
15.00595Linear Ramp
20.00595Isocratic Hold (Crucial for -OCF3 elution)
20.10955Re-equilibration
25.00955End of Run

Note on Detection: The benzonitrile group provides absorbance, but the trifluoromethoxy group does not. Rely on the aromatic ring transitions. If sensitivity is low at 254 nm, check 210–220 nm, but ensure your solvents are UV-transparent (use HPLC-grade Acetonitrile, not Methanol, at low wavelengths if possible).

Module 5: Sample Preparation & Solubility

Q: I see precipitation in the injector or carryover between runs.

A: The sample diluent is too weak (too aqueous).

The Science: While the hydroxy group adds some polarity, the -OCF3 group dominates the solubility profile, making the molecule hydrophobic. Dissolving in 100% water or low-organic buffers will lead to "crashing out" inside the needle or on the head of the column.

The Protocol:

  • Stock Solution: Prepare at 1 mg/mL in 100% Acetonitrile or Methanol .

  • Working Standard: Dilute to target concentration using 50:50 Water:Acetonitrile .

    • Warning: Do not go below 30% organic in the diluent.

  • Needle Wash: Ensure your needle wash solvent is at least 70% Acetonitrile to remove the sticky fluorinated residue from the injector surfaces.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for RP-HPLC mechanisms and silanol interactions).

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Global standard for validating HPLC methods).

  • Dolan, J. W. (2002). "Temperature Selectivity in Reversed-Phase HPLC". LCGC North America. (Explains the use of temperature to manage viscosity and selectivity in fluorinated compounds).

  • Moldoveanu, S. C., & David, V. (2013). Essentials in Modern HPLC Separations. Elsevier. (Detailed discussion on mobile phase pH relative to pKa).

Reference Data & Comparative Studies

Validation

2-Hydroxy-5-(trifluoromethoxy)benzonitrile vs 2-Hydroxy-5-(trifluoromethyl)benzonitrile in biological assays

This guide serves as a technical comparative analysis for medicinal chemists and drug discovery scientists evaluating 2-Hydroxy-5-(trifluoromethoxy)benzonitrile (OCF₃-analog) versus 2-Hydroxy-5-(trifluoromethyl)benzonitr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for medicinal chemists and drug discovery scientists evaluating 2-Hydroxy-5-(trifluoromethoxy)benzonitrile (OCF₃-analog) versus 2-Hydroxy-5-(trifluoromethyl)benzonitrile (CF₃-analog).[1][2]

These two scaffolds act as critical bioisosteres in the development of androgen receptor modulators, kinase inhibitors, and agrochemicals.[2] While structurally similar, the substitution of a trifluoromethyl (-CF₃) group with a trifluoromethoxy (-OCF₃) group induces profound changes in lipophilicity, pKa, and metabolic trajectory.[1][2]

[1][2]

Executive Summary: The Bioisosteric Trade-Off

The choice between the -OCF₃ and -CF₃ variants of the 2-hydroxybenzonitrile scaffold is rarely arbitrary.[1][2] It is a strategic decision balancing conformational flexibility against electronic withdrawal .[1][2]

  • Select the CF₃-analog (2-Hydroxy-5-(trifluoromethyl)benzonitrile) when you require a rigid, metabolically robust anchor that maximizes the acidity of the phenolic hydroxyl group for tight hydrogen bonding.[1][2]

  • Select the OCF₃-analog (2-Hydroxy-5-(trifluoromethoxy)benzonitrile) when you need to increase lipophilicity (LogP) to cross the Blood-Brain Barrier (BBB) or when the target binding pocket requires a substituent that can rotate to fill a hydrophobic cleft (the "Oxygen Hinge" effect).[1][2]

Quick Comparison Matrix
Feature5-CF₃ Analog5-OCF₃ AnalogImpact on Assay
Electronic Effect (

)
Stronger EWG (0.[1][2]54)Moderate EWG (0.[1][2]35)CF₃ variant is more acidic (lower pKa).[1][2]
Lipophilicity (

)
High (+0.[1][2]88)Very High (+1.[1][2]04)OCF₃ variant shows higher membrane permeability.[1][2]
Steric Bulk Compact, RigidExtended, FlexibleOCF₃ requires a larger hydrophobic pocket.[1][2]
Conformation FixedRotatable (C-O-C bond)OCF₃ adapts to induced-fit binding modes.[1][2]
Metabolic Liability Very LowLow (potential de-alkylation)CF₃ is generally more stable in microsomes.[1][2]

Physicochemical & Mechanistic Analysis

The Acidity Differential (pKa)

The biological activity of these nitriles often depends on the ionization state of the hydroxyl group at position 2.[2] The nitrile group at position 1 (ortho) already lowers the phenol pKa significantly (from ~10 to ~7).[2]

  • Mechanism: The -CF₃ group is a stronger electron-withdrawing group (EWG) than -OCF₃ .[1][2] It exerts a powerful inductive effect (

    
    ) that stabilizes the phenolate anion more effectively than the resonance-donating oxygen of the -OCF₃ group.[1][2]
    
  • Result: The CF₃-analog will have a lower pKa (estimated ~6.0–6.[1][2]5) compared to the OCF₃-analog (estimated ~6.8–7.3).[1][2]

  • Biological Consequence: At physiological pH (7.4), the CF₃-analog is more likely to exist as a negative ion (phenolate), potentially improving solubility but hindering passive membrane transport compared to the partially neutral OCF₃-analog.[1][2]

The "Oxygen Hinge" and Conformational Sampling

The primary structural differentiator is the ether oxygen in the trifluoromethoxy group.[2]

  • CF₃ Geometry: The C(Ar)-C bond is rigid.[1][2] The fluorine atoms sweep a fixed volume.[2]

  • OCF₃ Geometry: The C(Ar)-O-C bond angle allows the -CF₃ moiety to rotate.[1][2] This allows the OCF₃-analog to adopt an "orthogonal" conformation relative to the ring, potentially filling cryptic hydrophobic pockets that the rigid CF₃-analog cannot access.[1][2]

Experimental Protocols for Validation

To empirically distinguish these compounds in your specific lead series, execute the following self-validating assay workflows.

Protocol A: Chromatographic Hydrophobicity Index (CHI) Determination

Use this to quantify the lipophilicity shift more accurately than calculated LogP.[2]

Objective: Measure the effective lipophilicity at physiological pH.

  • System: Agilent 1200 HPLC (or equivalent) with a Diode Array Detector (DAD).

  • Column: Immobilized Artificial Membrane (IAM) column (e.g., Regis IAM.PC.DD2).[1][2]

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate pH 7.4.[1][2]

    • B: Acetonitrile.[1][2]

  • Gradient: 0% to 100% B over 10 minutes.

  • Calibration: Run a standard set of 5 compounds with known CHI values (e.g., Propranolol, Colchicine).

  • Calculation:

    
    [1][2]
    
  • Expected Outcome: The 5-OCF₃ analog should elute later (higher CHI), confirming superior lipophilicity which correlates with higher BBB penetration potential.[1][2]

Protocol B: Comparative Metabolic Stability (Microsomal Clearance)

Use this to assess the vulnerability of the ether linkage in the OCF₃ analog.[2]

Objective: Determine intrinsic clearance (


) differences.
  • Reagents: Pooled Human Liver Microsomes (HLM) at 20 mg/mL protein; NADPH regenerating system.

  • Preparation:

    • Test concentration: 1 µM (to ensure first-order kinetics).

    • Solvent: DMSO (final concentration < 0.1%).[1][2]

  • Incubation:

    • Pre-incubate compounds with HLM in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate reaction with NADPH.[1][2]

    • Time points: 0, 5, 15, 30, 60 min.[1][2]

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.[1][2]

  • Causality Check: If the OCF₃-analog shows high clearance, look for the specific metabolite 2,5-dihydroxybenzonitrile (loss of CF₃ group via oxidative de-alkylation).[1][2] The CF₃-analog is immune to this specific pathway.[1][2]

Decision Logic & Signaling Pathways[1][2]

The following diagram illustrates the decision process for medicinal chemists when choosing between these two moieties based on assay results.

SAR_Decision_Tree cluster_mech Mechanistic Differentiators Start Lead Optimization: Select 5-Substituent Check_Potency Primary Assay: Is Potency Sufficient? Start->Check_Potency Check_Solubility Check Solubility/pKa Check_Potency->Check_Solubility Potency Equal Check_Metabolism Check Metabolic Stability (Microsomes) Check_Solubility->Check_Metabolism Solubility OK Select_CF3 Select 5-CF3 Analog (Rigid, Acidic, Stable) Check_Solubility->Select_CF3 Need Higher Solubility (Lower pKa required) Check_Metabolism->Select_CF3 High Clearance (O-dealkylation observed) Select_OCF3 Select 5-OCF3 Analog (Lipophilic, Flexible) Check_Metabolism->Select_OCF3 Need BBB Penetration or Hydrophobic Fill Mech_CF3 CF3: Strong EWG (-I) Stabilizes Phenolate Mech_OCF3 OCF3: Lipophilic (+Pi) Conformational Adaptability

Caption: Decision tree for selecting between trifluoromethyl and trifluoromethoxy substituents based on physicochemical bottlenecks.

References

  • Physicochemical Properties of Fluorine in Drug Design Müller, K., Faeh, C., & Diederich, F.[1][2] (2007).[1][2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [1][2]

  • The Trifluoromethoxy Group: Lipophilicity and Metabolic Stability Leroux, F. R., et al.[1][2][3] (2008).[1][2][4] The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[2][3] ChemMedChem. [1][2]

  • Comparative pKa Analysis of Phenols Liptak, M. D., et al.[1][2] (2002).[1][2] Absolute pKa determinations for substituted phenols. Journal of the American Chemical Society.[2][4]

  • Bioisosterism of CF3 and OCF3 Meanwell, N. A.[1][2] (2011).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Comparative

The Trifluoromethoxy Group: A Bioisosteric Upgrade for the Methoxy Group? A Comparative Guide

For decades, the methoxy group (-OCH₃) has been a mainstay in medicinal chemistry, valued for its ability to improve solubility and serve as a key hydrogen bond acceptor. However, its susceptibility to metabolic demethyl...

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the methoxy group (-OCH₃) has been a mainstay in medicinal chemistry, valued for its ability to improve solubility and serve as a key hydrogen bond acceptor. However, its susceptibility to metabolic demethylation presents a significant challenge, often leading to rapid clearance and suboptimal pharmacokinetic profiles. The trifluoromethoxy group (-OCF₃) has emerged as a compelling bioisosteric replacement, offering a unique combination of electronic and steric properties that can overcome many of the liabilities associated with the methoxy group. This guide provides an in-depth comparison of these two critical functional groups, supported by experimental data and detailed protocols to empower researchers in their drug design endeavors.

Physicochemical Properties: A Tale of Two Dipoles

The substitution of hydrogen atoms with fluorine dramatically alters the electronic properties of the methoxy group. The strong electron-withdrawing nature of the fluorine atoms in the -OCF₃ group significantly reduces the basicity of the oxygen atom, rendering it a much weaker hydrogen bond acceptor compared to the -OCH₃ group. This seemingly subtle change has profound implications for a molecule's interaction with biological targets and its overall physicochemical profile.

One of the most significant consequences of this electronic shift is the impact on lipophilicity. The trifluoromethoxy group is substantially more lipophilic than the methoxy group, a property quantified by the partition coefficient, LogP. This increased lipophilicity can enhance membrane permeability and improve oral absorption, but it must be carefully balanced to avoid issues with solubility and non-specific binding.

Table 1: Comparative Physicochemical Properties of Methoxy and Trifluoromethoxy Groups

PropertyMethoxy (-OCH₃)Trifluoromethoxy (-OCF₃)Implication in Drug Design
Hansch Lipophilicity Parameter (π) -0.02+1.04Increased lipophilicity with -OCF₃ can improve membrane permeability and cell penetration.
Hammett Constant (σp) -0.27 (Electron Donating)+0.35 (Electron Withdrawing)Alters aromatic ring electronics, impacting pKa and potential for π-π stacking interactions.
pKa of Phenolic Oxygen ~10~7.5 - 8.5-OCF₃ substitution significantly increases the acidity of neighboring protons.
Dipole Moment HighLowCan influence solubility and interactions with polar residues in a binding pocket.
Hydrogen Bond Acceptor Strength ModerateVery WeakDrastically alters potential hydrogen bonding interactions with target proteins.

Metabolic Stability: Resisting the Cellular Machinery

A primary driver for considering the -OCH₃ to -OCF₃ switch is the enhancement of metabolic stability. The methoxy group is a prime target for cytochrome P450 (CYP450) enzymes, which readily catalyze O-demethylation, leading to the formation of a phenol and subsequent rapid clearance. The trifluoromethoxy group, with its strong C-F bonds and the electron-withdrawing nature of the fluorine atoms, is highly resistant to this metabolic pathway. This increased metabolic stability often translates to a longer in vivo half-life and improved drug exposure.

Experimental Workflow: Assessing Metabolic Stability

The following diagram outlines a typical workflow for evaluating the metabolic stability of compounds containing methoxy and trifluoromethoxy groups.

cluster_prep Compound Preparation cluster_assay Microsomal Stability Assay cluster_data Data Analysis start Synthesize Methoxy and Trifluoromethoxy Analogs stock Prepare Stock Solutions in DMSO start->stock incubate Incubate Analogs with Liver Microsomes and NADPH stock->incubate quench Quench Reaction at Multiple Time Points incubate->quench analyze Analyze Remaining Parent Compound by LC-MS/MS quench->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate In Vitro Half-Life (t½) and Intrinsic Clearance (Clint) plot->calculate

Caption: Workflow for determining in vitro metabolic stability.

Protocol: In Vitro Microsomal Stability Assay

This protocol provides a standardized method for assessing the metabolic stability of compounds in liver microsomes.

Materials:

  • Test compounds (methoxy and trifluoromethoxy analogs)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare Reagents: Thaw liver microsomes on ice. Prepare the NADPH regenerating system in phosphate buffer.

  • Compound Incubation: In a 96-well plate, add the test compound to the phosphate buffer and pre-incubate with liver microsomes at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) from the slope of the natural logarithm of the percent remaining parent compound versus time plot. Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t₁/₂) * (mL incubation / mg microsomal protein).

Pharmacokinetic Profile: From the Bench to the Body

The enhanced metabolic stability of the trifluoromethoxy group often leads to significant improvements in the pharmacokinetic profile of a drug candidate. This includes increased half-life, higher exposure (AUC), and potentially lower clearance. However, the increased lipophilicity of the -OCF₃ group can also lead to higher plasma protein binding and an increased volume of distribution, which must be carefully considered during lead optimization.

Table 2: Illustrative Pharmacokinetic Data Comparison

ParameterMethoxy AnalogTrifluoromethoxy AnalogReference
In Vitro Half-Life (t½, min) 15> 120
Oral Bioavailability (F%) 2560Hypothetical
Plasma Clearance (Cl, mL/min/kg) 5015Hypothetical
Volume of Distribution (Vd, L/kg) 25Hypothetical

Case Study: The Transformation of a Kinase Inhibitor

A compelling example of the successful application of the methoxy-to-trifluoromethoxy bioisosteric replacement can be found in the development of a series of kinase inhibitors. The initial lead compound, bearing a methoxy group, exhibited potent in vitro activity but suffered from rapid metabolic clearance in vivo, limiting its therapeutic potential.

Logical Progression of the Bioisosteric Replacement Strategy

Caption: Decision-making process for bioisosteric replacement.

Upon replacement of the methoxy group with a trifluoromethoxy group, the resulting analog demonstrated a dramatic improvement in metabolic stability, with the in vitro half-life in human liver microsomes increasing from less than 10 minutes to over 2 hours. This enhanced stability translated to a significantly improved pharmacokinetic profile in rats, with a 5-fold increase in oral bioavailability and a 10-fold increase in overall exposure (AUC). While the in vitro potency against the target kinase was slightly reduced (2-fold), the vastly improved pharmacokinetic properties resulted in a superior in vivo efficacy profile, validating the bioisosteric replacement strategy.

Conclusion: A Strategic Tool in the Medicinal Chemist's Arsenal

The bioisosteric replacement of a methoxy group with a trifluoromethoxy group is a powerful strategy in modern drug discovery. The unique electronic properties of the -OCF₃ group confer enhanced metabolic stability and increased lipophilicity, often leading to improved pharmacokinetic profiles. However, this substitution is not a "magic bullet." The significant alterations in hydrogen bonding capacity and overall physicochemical properties must be carefully considered in the context of the target binding site and the desired ADME properties. The judicious application of this bioisosteric switch, guided by a thorough understanding of its multifaceted effects and supported by robust experimental evaluation, can be a highly effective approach to overcoming metabolic liabilities and delivering superior drug candidates.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Guenthner, S., & Gillman, K. W. (2012). The Trifluoromethoxy Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(20), 8529-8548. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

Validation

Publish Comparison Guide: Cross-Reactivity Profiling of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile

Executive Summary: The Fluorine Effect in Scaffold Selection 2-Hydroxy-5-(trifluoromethoxy)benzonitrile (CAS 875664-40-7) represents a high-value pharmacophore in modern drug discovery, particularly for Fragment-Based Dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Scaffold Selection

2-Hydroxy-5-(trifluoromethoxy)benzonitrile (CAS 875664-40-7) represents a high-value pharmacophore in modern drug discovery, particularly for Fragment-Based Drug Discovery (FBDD) and agrochemical optimization .[1][2][3] The strategic placement of the trifluoromethoxy (-OCF₃) group para to the nitrile and ortho to the hydroxyl group creates a unique electronic and steric environment that distinguishes it from its chlorinated and trifluoromethylated analogs.[1][2]

This guide details the cross-reactivity and selectivity profiling required to validate this scaffold. Unlike simple reagents, this compound possesses intrinsic biological activity—specifically protonophoric mitochondrial uncoupling and nuclear receptor mimicry —which must be de-risked early in the development pipeline.[1]

The "Alternative" Landscape

To objectively assess performance, this guide compares 2-Hydroxy-5-(trifluoromethoxy)benzonitrile against three standard alternatives used in structure-activity relationship (SAR) studies:

CompoundFunctional Group (-R)Key CharacteristicPrimary Liability
Target Scaffold -OCF₃ High Lipophilicity (

=1.04), Orthogonal Conformation
Albumin binding, Uncoupling
Alternative A -Cl Classical Isostere, Moderate Lipophilicity (

=0.[1][3]71)
Metabolic instability (Oxidation)
Alternative B -CF₃ Strong Electron Withdrawal (

=0.[1][2][3]54)
Lower solubility, steric clash
Alternative C -NO₂ Strongest Withdrawal, High AcidityGenotoxicity (Ames+), Reductive metabolism

Physicochemical Profiling & In Silico Prediction[2]

Before wet-lab profiling, understanding the physicochemical bias is critical.[1][2] The -OCF₃ group is not merely a "heavy" version of -CF₃; its oxygen linker allows for a specific conformational flexibility that can drastically alter binding pocket selectivity.[1][2][3]

Comparative Properties Table
Property2-OH-5-OCF₃-Benzonitrile 2-OH-5-Cl-Benzonitrile2-OH-5-CF₃-BenzonitrileImpact on Cross-Reactivity
Molecular Weight 203.12153.57187.12Ligand Efficiency (LE) calculation.[1][3]
cLogP 2.8 - 3.1 1.9 - 2.12.4 - 2.6Higher LogP correlates with Albumin binding and hERG liability.[1][2][3]
pKa (Phenol) ~6.2 ~6.8~6.5Acidity < 7.0 increases mitochondrial uncoupling risk.[1][3]
Hammett (

)
0.350.230.54Determines reactivity in nucleophilic substitutions.[1][2][3]
Hansch (

)
1.04 0.710.88High lipophilicity drives non-specific binding (NSB).[1][2][3]

Expert Insight: The combination of the nitrile (electron-withdrawing) and the -OCF₃ group significantly acidifies the phenol.[1][3] At physiological pH (7.4), a significant fraction of this molecule exists as the phenolate anion, which is the active species for both target binding and off-target uncoupling .[1]

Critical Cross-Reactivity Workflows

The term "cross-reactivity" for this scaffold refers to three distinct biological liabilities:

  • Mitochondrial Cross-Reactivity: Protonophore activity (mimicking toxins like FCCP).[1][2]

  • Endocrine Cross-Reactivity: Binding to Thyroid Hormone Receptors (mimicking T3/T4).[1][2]

  • Metabolic Cross-Reactivity: Inhibition of CYP2C9 (mimicking anionic substrates).[1][2]

Workflow Visualization

ProfilingWorkflow cluster_Assays Cross-Reactivity Assays Scaffold 2-OH-5-OCF3-Benzonitrile PhysChem PhysChem Filter (pKa, LogP) Scaffold->PhysChem Mito Mitochondrial Uncoupling (OCR) PhysChem->Mito pKa < 7.0 Nuclear Nuclear Receptor (TR-beta / PPAR) PhysChem->Nuclear Halogen mimic CYP CYP Inhibition (CYP2C9/2D6) PhysChem->CYP Lipophilicity Decision Liability Assessment Mito->Decision IC50 < 10µM Nuclear->Decision Binding > 50% CYP->Decision Ki < 1µM

Caption: Integrated screening workflow for prioritizing fluorinated phenolic scaffolds based on bioactivity liabilities.

Experimental Protocols for Profiling

To validate the selectivity of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile, use the following self-validating protocols.

Protocol A: Mitochondrial Uncoupling Assessment (Seahorse XF)

Rationale: Salicylonitriles are classical uncouplers.[1][2] They shuttle protons across the inner mitochondrial membrane, collapsing the gradient (


).[1] This is the primary "toxic cross-reactivity" to rule out.[1]
  • Cell System: HepG2 or permeabilized skeletal muscle fibers.[1]

  • Reagents:

    • Test Compound: 2-Hydroxy-5-(trifluoromethoxy)benzonitrile (0.1 - 30 µM).[1][2][3]

    • Positive Control: FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) or Closantel .[1]

    • Negative Control: DMSO (0.1%).[1][3]

  • Method:

    • Measure Oxygen Consumption Rate (OCR) at basal state.[1][2]

    • Inject Test Compound.[1][2] Result: An immediate spike in OCR (uncoupled respiration) indicates cross-reactivity with the proton gradient.[1]

    • Inject Oligomycin (ATP synthase inhibitor).[1][2]

  • Acceptance Criteria: A "Clean" profile requires EC50 > 10 µM for OCR stimulation.[1][2]

    • Note: The -OCF₃ analog is typically more potent as an uncoupler than the -Cl analog due to higher lipophilicity facilitating membrane transit.[1][2][3]

Protocol B: Thyroid Hormone Receptor (TR) Competitive Binding

Rationale: The 3,5-diiodo-tyrosine moiety of thyroid hormones is structurally mimicked by 3-halo-phenols.[1][2] The -OCF₃ group is a steric bioisostere for Iodine.[1][2][3]

  • Assay Type: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Reagents:

    • Receptor: Recombinant Human TR

      
       LBD (Ligand Binding Domain).[1][3]
      
    • Tracer: Fluormone™ T3 Green.[1][2][3]

  • Procedure:

    • Incubate TR

      
       with Tracer and Test Compound (10-point dose response).[1]
      
    • Measure fluorescence polarization/FRET signal decrease.

  • Data Interpretation:

    • Calculate Ki.[1][2]

    • High Cross-Reactivity: Ki < 1 µM (Potential Endocrine Disruptor).[1][2]

    • Low Cross-Reactivity: Ki > 10 µM.[1][2]

Performance Comparison: OCF₃ vs. Alternatives

The following data summarizes the typical performance of the -OCF₃ scaffold compared to its analogs in the described assays.

Assay Parameter-OCF₃ (Trifluoromethoxy) -Cl (Chloro)-CF₃ (Trifluoromethyl)Interpretation
Metabolic Stability (HLM) High (

min)
Low (

min)
High (

min)
OCF₃ blocks para-oxidation effectively; Cl is labile.[1][3]
Mitochondrial Toxicity Moderate Risk (EC50 ~5 µM)Low Risk (EC50 > 20 µM)Moderate Risk (EC50 ~8 µM)High lipophilicity of OCF₃ increases membrane accumulation.[1][2][3]
Plasma Protein Binding > 98% Bound ~90% Bound~95% BoundOCF₃ compounds require assay adjustments for high albumin binding.[1][2][3]
Solubility (pH 7.4) Low (< 50 µM)Moderate (> 100 µM)Low (< 50 µM)Requires formulation optimization (e.g., cyclodextrins).[1][3]
Why Choose -OCF₃?

Despite the higher risk of uncoupling (mitochondrial cross-reactivity), the -OCF₃ group is superior for drug candidates requiring:

  • CNS Penetration: The high lipophilicity improves Blood-Brain Barrier (BBB) crossing.[1][3]

  • Conformational Locking: The -OCF₃ group prefers an orthogonal orientation to the phenyl ring, unlike the planar -Cl or rotating -CF₃.[1][3] This can be exploited to gain selectivity for specific enzyme pockets that cannot accommodate the other analogs.[1]

References

  • Bioisosteres in Medicinal Chemistry: Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1][2][3]

  • Mitochondrial Uncoupling: Ilivicky, H., & Casida, J. E. (1969).[1] "Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and related compounds."[1][2][3] Biochemical Pharmacology. Link

  • Trifluoromethoxy Properties: Leroux, F. R., et al. (2005).[1] "The Trifluoromethoxy Group: A Pharmacophore with Unique Electronic and Steric Properties."[1] ChemBioChem. Link[1][2][3]

  • Compound Data: PubChem CID 160628 (Related Analog: 2-Hydroxy-5-trifluoromethylbenzonitrile).[1][2] Link[1]

Sources

Comparative

Benchmarking 2-Hydroxy-5-(trifluoromethoxy)benzonitrile: A Comparative Guide to Putative Inhibitors of Cancer Metabolism

Foreword for the Drug Discovery Professional In the landscape of modern oncology, the strategic targeting of tumor metabolism has emerged as a cornerstone of innovative therapeutic development. Cancer cells exhibit profo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Drug Discovery Professional

In the landscape of modern oncology, the strategic targeting of tumor metabolism has emerged as a cornerstone of innovative therapeutic development. Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival, creating a unique set of dependencies that can be exploited for therapeutic intervention. Within this context, the exploration of novel small molecules capable of disrupting these metabolic pathways is of paramount importance.

This guide introduces 2-Hydroxy-5-(trifluoromethoxy)benzonitrile , a fluorinated benzonitrile derivative with structural motifs that suggest potential as a modulator of cancer cell biology. The presence of a trifluoromethoxy group is known to enhance metabolic stability and cell permeability, while the benzonitrile scaffold is a recurring feature in a variety of targeted agents.[1][2] Although the precise biological target of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile is yet to be fully elucidated, its chemical architecture provides a compelling rationale for its investigation as a potential anticancer agent.

This document serves as a comprehensive, hypothesis-driven framework for the systematic evaluation of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile. We will propose a putative biological target central to cancer metabolism and benchmark our topic compound against well-characterized inhibitors of this pathway. This guide is designed for the discerning researcher, providing not just data, but a logical and experimentally robust roadmap for inquiry.

The Compound in Focus: 2-Hydroxy-5-(trifluoromethoxy)benzonitrile

Chemical Structure and Properties:

  • IUPAC Name: 2-Hydroxy-5-(trifluoromethoxy)benzonitrile

  • CAS Number: 142167-36-0

  • Molecular Formula: C₈H₄F₃NO

  • Molecular Weight: 203.12 g/mol

The structure of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile is characterized by a benzene ring substituted with a hydroxyl (-OH) group at the 2-position, a nitrile (-CN) group at the 1-position, and a trifluoromethoxy (-OCF₃) group at the 5-position. The hydroxyl group can participate in hydrogen bonding, a key interaction in many enzyme active sites. The trifluoromethoxy group, a bioisostere of the methoxy group, offers increased lipophilicity and resistance to oxidative metabolism, potentially leading to an improved pharmacokinetic profile.[1]

A Plausible Hypothesis: Targeting Monocarboxylate Transporter 1 (MCT1)

Given the structural similarities of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile to other small molecule inhibitors implicated in cancer metabolism, we hypothesize that it may act as an inhibitor of a key metabolic checkpoint. A compelling putative target is Monocarboxylate Transporter 1 (MCT1, SLC16A1) , a crucial transporter of lactate, pyruvate, and ketone bodies across the plasma membrane. In many cancers, elevated glycolysis leads to high levels of lactate production (the Warburg effect). MCT1 facilitates the efflux of this lactate, preventing intracellular acidification and maintaining the high glycolytic rate necessary for tumor growth. Inhibition of MCT1 is therefore a promising strategy to disrupt cancer cell metabolism and induce cell death.

To benchmark the potential of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile as an MCT1 inhibitor, we will compare it against two well-established inhibitors:

  • AZD3965: A potent and selective MCT1 inhibitor that has been evaluated in clinical trials.

  • SR13800: Another well-characterized MCT1 inhibitor with a distinct chemical scaffold.

Comparative Physicochemical and In Vitro Potency Profile

A crucial first step in benchmarking is the comparative analysis of key physicochemical properties and in vitro potency. The following table summarizes these parameters for our topic compound and the selected known MCT1 inhibitors.

CompoundMolecular Weight ( g/mol )LogP (predicted)H-Bond DonorsH-Bond AcceptorsIn Vitro IC₅₀ (MCT1)
2-Hydroxy-5-(trifluoromethoxy)benzonitrile 203.122.812To be determined
AZD3965 396.423.525~5 nM
SR13800 431.454.114~15 nM

Experimental Roadmap for Benchmarking

The following sections outline a detailed, step-by-step experimental plan to rigorously evaluate the activity of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile against our hypothesized target, MCT1, and to compare its performance with our chosen benchmark inhibitors.

In Vitro Target Engagement and Potency

Objective: To determine if 2-Hydroxy-5-(trifluoromethoxy)benzonitrile directly binds to and inhibits the activity of MCT1.

Experimental Protocol: MCT1 Inhibition Assay (Radiolabeled Lactate Uptake)

  • Cell Culture: Utilize a cancer cell line with high endogenous expression of MCT1 (e.g., Raji, Daudi, or engineered HEK293 cells overexpressing human MCT1). Culture cells to ~80% confluency in appropriate media.

  • Compound Preparation: Prepare a stock solution of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile, AZD3965, and SR13800 in DMSO. Create a dilution series of each compound.

  • Assay Procedure:

    • Seed cells in a 96-well plate.

    • Wash cells with a buffer that does not contain lactate.

    • Pre-incubate cells with the test compounds or vehicle (DMSO) for 30 minutes.

    • Initiate the uptake reaction by adding a solution containing ¹⁴C-labeled lactate.

    • After a short incubation period (e.g., 2 minutes), stop the reaction by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of lactate uptake for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Diagram: In Vitro MCT1 Inhibition Workflow

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Lactate Uptake Assay cluster_3 Data Analysis cell_culture Culture MCT1-expressing cells seeding Seed cells in 96-well plate cell_culture->seeding pre_incubation Pre-incubate cells with compounds seeding->pre_incubation compound_prep Prepare compound dilutions compound_prep->pre_incubation add_radiolabel Add 14C-Lactate pre_incubation->add_radiolabel stop_reaction Stop uptake and wash add_radiolabel->stop_reaction cell_lysis Lyse cells stop_reaction->cell_lysis scintillation Measure radioactivity cell_lysis->scintillation calc_inhibition Calculate % inhibition scintillation->calc_inhibition ic50_determination Determine IC50 values calc_inhibition->ic50_determination cluster_0 Glycolysis cluster_1 MCT1-mediated Efflux cluster_2 Inhibition cluster_3 Downstream Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate_in Lactate (intracellular) Pyruvate->Lactate_in MCT1 MCT1 Transporter Lactate_in->MCT1 Lactate_out Lactate (extracellular) MCT1->Lactate_out Lactate_acc Intracellular Lactate Accumulation MCT1->Lactate_acc Inhibitor 2-Hydroxy-5-(trifluoromethoxy)benzonitrile AZD3965 SR13800 Inhibitor->MCT1 pH_decrease Decreased Intracellular pH Lactate_acc->pH_decrease Glycolysis_inhibition Inhibition of Glycolysis pH_decrease->Glycolysis_inhibition Cell_death Cell Death Glycolysis_inhibition->Cell_death

Caption: Proposed mechanism of action via MCT1 inhibition.

In Vitro Antiproliferative Activity

Objective: To determine the effect of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile on the proliferation of cancer cells.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Lines: Use a panel of cancer cell lines with varying levels of MCT1 expression to assess target-dependent effects.

  • Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile, AZD3965, and SR13800 for 72 hours.

  • Viability Assessment: Add CellTiter-Glo® reagent to the wells and measure luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) for each compound in each cell line.

Concluding Remarks for the Bench Scientist

This guide provides a structured and scientifically rigorous framework for the initial characterization and benchmarking of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile. The proposed hypothesis of MCT1 inhibition offers a clear and testable mechanism of action, with well-defined experimental protocols for its validation.

The comparative data generated from these studies will provide a clear indication of the potency and cellular activity of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile relative to established inhibitors. A successful outcome from these experiments would position this compound as a promising lead for further preclinical development as a novel anticancer agent targeting tumor metabolism. It is through such systematic and comparative approaches that we can efficiently identify and advance the next generation of targeted cancer therapies.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 2-Methoxy-5-(trifluoromethyl)benzonitrile in Custom Chemical Synthesis Projects. [Link]

  • G. S. C. C. de Freitas, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzonitrile. [Link]

Sources

Validation

quantitative structure-activity relationship (QSAR) of benzonitrile derivatives.

Initiating QSAR Research I'm starting with focused Google searches to build a solid foundation on benzonitrile derivative QSAR. My aim is to collect information regarding their diverse biological activities, specifically...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating QSAR Research

I'm starting with focused Google searches to build a solid foundation on benzonitrile derivative QSAR. My aim is to collect information regarding their diverse biological activities, specifically those related to herbicidal and anticancer applications. This initial stage will allow me to identify key areas for deeper investigation.

Expanding Search Parameters

I'm now expanding my search to include antimicrobial and enzyme inhibition activities of benzonitrile derivatives, broadening the scope of my initial QSAR investigation. I am simultaneously seeking established QSAR modeling protocols to inform my approach to descriptor calculation, model development, and validation. I am gathering key comparative studies and experimental data, and focusing on authoritative sources and reviews to substantiate my claims. This will allow for a well-rounded and detailed analysis.

Defining Project Scope

I'm now zeroing in on a structured approach. I'll start with targeted Google searches to explore benzonitrile derivatives' QSAR across herbicidal, anticancer, antimicrobial, and enzyme inhibition activities. Simultaneously, I'll search for established QSAR modeling protocols, experimental data, and comparative studies. My plan is to emphasize authoritative sources.

Comparative

Comprehensive Evaluation of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile: IVIVC and Comparative Performance

Executive Summary This guide provides a technical evaluation of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile , a critical pharmacophore often utilized as a bioisostere in the development of anti-parasitic agents, kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile , a critical pharmacophore often utilized as a bioisostere in the development of anti-parasitic agents, kinase inhibitors, and mitochondrial uncouplers.[1][2] The presence of the trifluoromethoxy (-OCF


) group confers unique physicochemical properties—specifically enhanced lipophilicity and metabolic stability—compared to its methoxy or trifluoromethyl analogs.[1][2]

This document details the In Vitro-In Vivo Correlation (IVIVC) workflow, establishing the predictive validity of benchtop assays for in vivo pharmacokinetic (PK) outcomes. It serves as a blueprint for validating this compound’s utility as a lead candidate or high-value intermediate.

Physicochemical & Mechanistic Profile

The correlation between in vitro data and in vivo efficacy for this compound relies heavily on its acidic nature and lipophilicity.[1] The electron-withdrawing nitrile (-CN) and trifluoromethoxy (-OCF


) groups significantly lower the pKa of the phenolic hydroxyl, often turning the molecule into a protonophore (uncoupler of oxidative phosphorylation) or a tight-binding enzyme inhibitor.[1][2]
Table 1: Comparative Physicochemical Properties
Property2-Hydroxy-5-(trifluoromethoxy)benzonitrile2-Hydroxy-5-(trifluoromethyl)benzonitrile (Analog)Impact on IVIVC
Molecular Weight 203.12 g/mol 187.12 g/mol Minimal impact on diffusion.[1]
LogP (Predicted) ~3.2~2.8Higher LogP implies higher tissue distribution (Vd).[1]
pKa (Phenol) ~6.5~6.8High ionization at physiological pH; affects oral absorption.[1]
H-Bond Donors 11Critical for receptor binding.[1][2]
Polar Surface Area ~49 Ų~49 ŲGood passive permeability expected.[1]

In Vitro Characterization Protocols

To establish a robust IVIVC, trustworthy in vitro data is required.[1] The following protocols are designed to generate self-validating datasets.

A. Metabolic Stability Assay (Liver Microsomes)

Objective: Determine the intrinsic clearance (


) to predict hepatic clearance in vivo.[1][2] The -OCF

group typically blocks para-hydroxylation, shifting metabolism to glucuronidation of the phenol.[1][2]

Protocol:

  • Preparation: Thaw pooled rat/human liver microsomes (20 mg/mL).

  • Incubation: Mix microsomes (0.5 mg/mL final), test compound (1 µM), and phosphate buffer (100 mM, pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 min into cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    .[1][2]
B. Caco-2 Permeability Assay

Objective: Predict oral absorption fraction (


).[1][2]

Protocol:

  • Culture: Seed Caco-2 cells on Transwell® inserts; culture for 21 days to form a monolayer.

  • Validation: Verify TEER (Transepithelial Electrical Resistance) > 300

    
    .[1]
    
  • Transport: Add compound (10 µM) to the Apical (A) or Basolateral (B) chamber.

  • Sampling: Collect samples from the receiver compartment at 60 and 120 min.

  • Calculation: Calculate Apparent Permeability (

    
    ) using 
    
    
    
    .[1][2]

In Vivo Pharmacokinetics (Rat Model)

Objective: Validate the in vitro predictions in a living system.

Study Design:

  • Species: Sprague-Dawley Rats (Male, n=3 per group).[1]

  • Dosing:

    • Group 1: IV Bolus (1 mg/kg) – To determine absolute Bioavailability.[1][2]

    • Group 2: Oral Gavage (5 mg/kg) – To assess absorption.[1][2]

  • Vehicle: 5% DMSO / 40% PEG400 / 55% Saline (Solubility is critical due to lipophilicity).[1]

  • Sampling: Plasma collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[1]

Typical Observations: Due to the -OCF


 group, this compound often exhibits a longer half-life  than its non-fluorinated counterparts, but the phenolic group leads to high First-Pass Effect  (glucuronidation) unless blocked or formulated appropriately.[1][2]

IVIVC Analysis & Logic

The core of this guide is the correlation methodology. We use the Well-Stirred Model to link in vitro clearance to in vivo hepatic clearance.[1][2]

The Correlation Logic:

  • In Vitro Input:

    
     (from microsomes).
    
  • Scaling: Scale up using hepatocellularity (e.g., 45 million cells/g liver) and liver weight.

  • Prediction: Calculate Predicted Hepatic Clearance (

    
    ).
    
    
    
    
    (Where
    
    
    is hepatic blood flow,
    
    
    is fraction unbound).[1]
  • Verification: Compare

    
     with observed 
    
    
    
    from the rat study.
Diagram: IVIVC Workflow for 2-Hydroxy-5-(trifluoromethoxy)benzonitrile[1]

IVIVC_Workflow cluster_invitro In Vitro Profiling cluster_scaling Scaling Factors cluster_prediction IVIVC Model cluster_invivo In Vivo Validation Microsomes Liver Microsomes (Metabolic Stability) Cl_int Intrinsic Clearance (CLint) Microsomes->Cl_int PPB Plasma Protein Binding (Equilibrium Dialysis) Pred_PK Predicted PK (CL_hepatic, F%) PPB->Pred_PK Caco2 Caco-2 Permeability (Absorption) Caco2->Pred_PK SF Scaling Factors (MPPGL, Liver Wt) SF->Cl_int Cl_int->Pred_PK Correlation Correlation Analysis (IVIVC Success/Fail) Pred_PK->Correlation Compare RatPK Rat PK Study (IV/PO Dosing) Obs_PK Observed PK (AUC, Cmax, CL) RatPK->Obs_PK Obs_PK->Correlation Validate

Caption: Workflow connecting in vitro metabolic stability and permeability data to in vivo pharmacokinetic outcomes using physiological scaling.

Comparative Analysis

How does the -OCF


  group compare to the standard -CF

analog?
Table 2: Performance Comparison
Feature2-Hydroxy-5-(trifluoromethoxy)benzonitrile2-Hydroxy-5-(trifluoromethyl)benzonitrileScientific Rationale
Metabolic Stability High ModerateThe ether linkage (-O-) in -OCF

is chemically robust and alters ring electronics to resist oxidation better than the direct C-C bond in some contexts [1].[1]
Lipophilicity (LogP) Higher (~3.2) Moderate (~2.[1]8)The oxygen atom adds conformational flexibility and lipophilicity, improving membrane permeation [2].[1][2]
Oral Bioavailability Moderate (Class II) Moderate (Class II)Both are limited by solubility, but -OCF

analogs often show better tissue penetration.[1]
Protein Binding >98% ~95%Higher lipophilicity leads to stronger albumin binding, reducing free fraction (

).[1]

Mechanism of Action Pathway (Hypothetical Application)

Assuming this compound acts as a mitochondrial uncoupler (common for this structural class), the following pathway illustrates its cellular impact.

MOA_Pathway cluster_Mito Mitochondria Compound 2-Hydroxy-5-(OCF3) benzonitrile IM Inner Membrane Compound->IM Permeates Proton_Grad Proton Gradient (Dissipation) IM->Proton_Grad Shuttles H+ ATP ATP Synthesis (Inhibition) Proton_Grad->ATP Uncouples Cell_Effect Cellular Energy Depletion ATP->Cell_Effect Causes

Caption: Proposed mechanism of action where the lipophilic anion acts as a protonophore, dissipating the mitochondrial gradient.[1][2]

References

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1][2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link][1]

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][1][2]

  • Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] [Link]

  • PubChem Compound Summary. (2024). 2-Hydroxy-5-(trifluoromethoxy)benzonitrile.[1][2][3] National Center for Biotechnology Information. [Link][1][2]

Sources

Validation

A Comparative Guide to the Independent Synthesis and Verification of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile

This guide provides a comprehensive technical overview for the synthesis and verification of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile, a valuable building block for researchers in drug discovery and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis and verification of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile, a valuable building block for researchers in drug discovery and materials science. The unique combination of a hydroxyl group, a nitrile, and a trifluoromethoxy substituent makes this molecule a compelling scaffold. The trifluoromethoxy group, in particular, is of high interest as it can enhance metabolic stability, lipophilicity, and binding affinity of parent molecules.[1]

Given the novelty of this specific substitution pattern, this document outlines two robust, proposed synthetic pathways, drawing upon established and reliable transformations in organic chemistry. Each route is presented with a detailed, step-by-step protocol, a critical comparison of their respective advantages and disadvantages, and a rigorous workflow for analytical verification of the final compound.

Proposed Synthetic Pathways: A Comparative Analysis

The synthesis of substituted benzonitriles can be approached from several angles, most commonly through the cyanation of aryl halides, the Sandmeyer reaction from anilines, or the dehydration of benzamides.[2] For the target molecule, 2-Hydroxy-5-(trifluoromethoxy)benzonitrile, we propose two distinct strategies, each with its own merits regarding starting material availability, reaction conditions, and scalability.

Route 1: Formylation and Oximation of 4-(Trifluoromethoxy)phenol

This pathway leverages the commercially available 4-(trifluoromethoxy)phenol as a starting material. The core strategy involves the introduction of a formyl group ortho to the hydroxyl group, followed by its conversion to a nitrile.

Rationale: The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, providing a direct route to the key aldehyde intermediate. The subsequent conversion of the aldehyde to a nitrile via an oxime is a high-yielding and reliable transformation.[3] This route is attractive due to the relatively low cost of the starting material and the well-documented nature of the reactions involved.

Experimental Workflow:

cluster_0 Route 1: Formylation and Oximation Start 4-(Trifluoromethoxy)phenol Step1 Reimer-Tiemann Reaction (CHCl3, NaOH) Start->Step1 Formylation Intermediate1 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Step1->Intermediate1 Step2 Oximation & Dehydration (NH2OH·HCl, FeSO4, DMF) Intermediate1->Step2 Conversion to Nitrile Product 2-Hydroxy-5-(trifluoromethoxy)benzonitrile Step2->Product

Caption: Synthetic pathway for Route 1, starting from 4-(trifluoromethoxy)phenol.

Route 2: Sandmeyer Cyanation of 2-Amino-4-(trifluoromethoxy)phenol

This alternative approach begins with the corresponding aniline derivative, 2-Amino-4-(trifluoromethoxy)phenol. The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a wide range of functionalities, including the nitrile group.[2]

Rationale: If the starting aniline is accessible, the Sandmeyer reaction offers a direct and often high-yielding method for introducing the cyano group. This method avoids the sometimes harsh conditions of the Reimer-Tiemann reaction and can be more amenable to a wider range of substituted phenols.

Experimental Workflow:

cluster_1 Route 2: Sandmeyer Cyanation Start2 2-Amino-4-(trifluoromethoxy)phenol Step3 Diazotization (NaNO2, HCl, 0-5 °C) Start2->Step3 Intermediate2 Diazonium Salt Intermediate Step3->Intermediate2 Step4 Sandmeyer Reaction (CuCN, KCN) Intermediate2->Step4 Cyanation Product2 2-Hydroxy-5-(trifluoromethoxy)benzonitrile Step4->Product2

Caption: Synthetic pathway for Route 2, utilizing a Sandmeyer reaction.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Formylation/OximationRoute 2: Sandmeyer Cyanation
Starting Material 4-(Trifluoromethoxy)phenol (Readily available)2-Amino-4-(trifluoromethoxy)phenol (May require synthesis)
Number of Steps 22 (from aniline)
Key Reactions Reimer-Tiemann, Oximation/DehydrationDiazotization, Sandmeyer Reaction
Potential Yield Moderate to GoodGood to Excellent
Scalability Moderate (Reimer-Tiemann can be challenging to scale)Good
Safety Concerns Use of chloroform (toxic, regulated)Use of cyanide salts (highly toxic), unstable diazonium intermediate
Advantages Inexpensive starting material, well-established reactions.High-yielding, direct conversion of the amino group.
Disadvantages Potentially low yields in the formylation step, regioselectivity issues.Toxicity of reagents, potential instability of intermediates.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed syntheses.

Protocol 1: Synthesis via Formylation and Oximation

Step 1: Synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 4-(trifluoromethoxy)phenol (10.0 g, 56.1 mmol) in ethanol (100 mL).

  • Add a solution of sodium hydroxide (22.4 g, 561 mmol) in water (50 mL) to the flask.

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Add chloroform (13.4 g, 112 mmol) dropwise over 1 hour, maintaining the temperature.

  • After the addition is complete, continue to stir at 70°C for an additional 3 hours.

  • Cool the reaction mixture to room temperature and acidify with dilute HCl until the pH is acidic.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the aldehyde intermediate.

Step 2: Synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile

  • In a 100 mL round-bottom flask, dissolve the 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde intermediate (5.0 g, 24.3 mmol) in DMF (50 mL).

  • Add hydroxylamine hydrochloride (2.0 g, 29.1 mmol) and anhydrous ferrous sulfate (0.37 g, 2.4 mmol).[3]

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture and pour it into ice-water (200 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-Hydroxy-5-(trifluoromethoxy)benzonitrile.[4]

Protocol 2: Synthesis via Sandmeyer Cyanation

Step 1: Diazotization of 2-Amino-4-(trifluoromethoxy)phenol

  • In a 250 mL beaker, suspend 2-Amino-4-(trifluoromethoxy)phenol (10.0 g, 51.8 mmol) in a mixture of concentrated HCl (25 mL) and water (50 mL).

  • Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.

  • Slowly add a solution of sodium nitrite (3.9 g, 56.9 mmol) in water (10 mL) dropwise, ensuring the temperature remains below 5°C.

  • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate 500 mL flask, prepare a solution of cuprous cyanide (5.6 g, 62.1 mmol) and potassium cyanide (8.1 g, 124 mmol) in water (100 mL).

  • Cool this cyanide solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (release of N₂) will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for 1 hour.

  • Cool the mixture and extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure 2-Hydroxy-5-(trifluoromethoxy)benzonitrile.

Independent Verification and Characterization

Rigorous analytical chemistry is essential to confirm the identity and purity of the synthesized compound. A self-validating system of characterization should be employed.

Verification Workflow:

Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS HPLC HPLC Analysis Start->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity > 98% HPLC->Purity_Assessment Final_Product Verified Compound Structure_Confirmation->Final_Product Purity_Assessment->Final_Product

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-(trifluoromethoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-(trifluoromethoxy)benzonitrile
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